molecular formula C8H14N2O4 B1433841 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate CAS No. 1810070-20-2

2-Methyl-2,6-diazaspiro[3.3]heptane oxalate

Número de catálogo: B1433841
Número CAS: 1810070-20-2
Peso molecular: 202.21 g/mol
Clave InChI: IBNDLDKHLKDDRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Methyl-2,6-diazaspiro[3.3]heptane oxalate is a chemical building block of significant interest in modern medicinal chemistry, particularly in the design of novel three-dimensional lead compounds. The 2,6-diazaspiro[3.3]heptane core is a rigid, sp 3 -rich scaffold recognized as a valuable bioisostere for flat aromatic rings or saturated six-membered rings like piperazine . This substitution can impart beneficial physicochemical properties to drug candidates, including improved metabolic stability, reduced lipophilicity, and enhanced target selectivity . The oxalate salt form improves handling and stability, making it more suitable for storage and research applications. The specific methyl substitution on the diazaspiro core provides a defined exit vector for further synthetic elaboration, allowing researchers to efficiently incorporate this strained, three-dimensional fragment into larger molecules. This compound is strictly intended for research and development purposes in fields such as hit-to-lead optimization and the synthesis of more complex bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.C2H2O4/c1-8-4-6(5-8)2-7-3-6;3-1(4)2(5)6/h7H,2-5H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNDLDKHLKDDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling bioisostere for the ubiquitous piperazine ring in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique vector orientation for substituents, potentially leading to improved target selectivity and ADME properties. This guide provides a comprehensive overview of the physicochemical properties of a key derivative, 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate (CAS 1810070-20-2).

This document is intended for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for in-house characterization. While some experimental data for this specific molecule is not publicly available, we will leverage data from closely related analogs and provide detailed methodologies for its full physicochemical characterization.

Molecular Identity and Core Characteristics

2-Methyl-2,6-diazaspiro[3.3]heptane oxalate is the salt formed between the methylated diazaspirocyclic amine and oxalic acid. The formation of the oxalate salt is a common strategy in drug development to improve the crystallinity, stability, and handling of basic parent compounds.

PropertyValueSource
Chemical Name 2-methyl-2,6-diazaspiro[3.3]heptane; oxalic acid[1]
CAS Number 1810070-20-2[1][2][3]
Molecular Formula C₈H₁₄N₂O₄[2]
Molecular Weight 202.21 g/mol [2]
Chemical Structure See Figure 1

Figure 1: Chemical Structure of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate

Caption: Structure of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate.

Physicochemical Properties: Data and Determination

A full experimental dataset for this specific molecule is not extensively published. Therefore, this section provides known data where available and outlines the authoritative experimental protocols for determining these crucial parameters.

Physical State and Appearance

The compound is expected to be a solid at room temperature, typical for small molecule oxalate salts. The color and crystalline form would be determined by visual inspection and microscopy.

Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is expected.

  • Experimental Protocol: Capillary Melting Point Determination

    • Sample Preparation: Finely powder a small amount of the dry sample.

    • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Instrumentation: Place the capillary in a calibrated melting point apparatus.

    • Measurement: Heat the sample at a ramp rate of 1-2 °C/min near the expected melting point.

    • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

  • Causality and Interpretation: A broad melting range (>2 °C) can indicate the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range.

Solubility

Solubility is a cornerstone of drug development, influencing everything from route of administration to bioavailability. The oxalate salt form is generally chosen to enhance aqueous solubility compared to the free base.

  • Predicted Solubility: Based on related structures, the compound is likely to have some solubility in water and polar organic solvents like methanol and DMSO.

  • Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

    • System Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4, methanol) in a sealed vial.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of solid material must be confirmed.

    • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

    • Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Figure 2: Workflow for Thermodynamic Solubility Determination

G A Add excess solid to solvent B Equilibrate (e.g., 24h at 25°C) A->B C Centrifuge to separate solid and liquid phases B->C D Extract and dilute supernatant C->D E Quantify concentration via HPLC-UV D->E F Calculate solubility (e.g., mg/mL) E->F

Caption: Shake-flask method for solubility assessment.

Acidity Constant (pKa)

The pKa values are critical for predicting the ionization state of a molecule at different physiological pH values, which in turn affects its absorption, distribution, and excretion. 2-Methyl-2,6-diazaspiro[3.3]heptane has two basic nitrogen atoms that will be protonated at low pH.

  • Predicted pKa: The pKa values will be influenced by the rigid spirocyclic structure. By analogy to similar aliphatic amines, two pKa values are expected, likely in the range of 8-11.

  • Experimental Protocol: Potentiometric Titration

    • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol).

    • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

  • Expertise & Causality: The choice of a strong acid as the titrant is to ensure complete protonation of the basic nitrogens. The inflection points in the titration curve correspond to the equivalence points where the nitrogens are fully protonated. The pKa is the point of maximum buffer capacity, where the concentrations of the protonated and unprotonated forms are equal.

Analytical Characterization

A suite of analytical techniques is required to confirm the identity, purity, and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet), and the methylene protons on the azetidine rings. The integration of these signals will correspond to the number of protons (3H for the methyl group, and a total of 8H for the ring CH₂ groups). The chemical shifts will be influenced by the protonation state and the counter-ion.

  • ¹³C NMR: The carbon NMR will show signals for the spiro carbon, the methyl carbon, and the methylene carbons of the rings. The oxalate counter-ion will exhibit a signal in the downfield region (typically >160 ppm).

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

  • Expected Ionization: Using electrospray ionization in positive mode (ESI+), the expected parent ion would be that of the free base, [M+H]⁺, at an m/z corresponding to the molecular weight of 2-Methyl-2,6-diazaspiro[3.3]heptane (C₇H₁₄N₂), which is approximately 127.12 Da.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • N-H stretch: A broad absorption in the region of 3200-3500 cm⁻¹ corresponding to the protonated amine.

    • C-H stretch: Absorptions around 2800-3000 cm⁻¹ for the aliphatic C-H bonds.

    • C=O stretch: Strong absorptions characteristic of the oxalate carboxylate groups, typically in the 1600-1750 cm⁻¹ region.

Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a drug substance.

  • Methodology: A reversed-phase HPLC method would be developed using a C18 column. The mobile phase would likely consist of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). Detection by UV absorbance would be suitable if the molecule possesses a chromophore, or by charged aerosol detection (CAD) or mass spectrometry (MS) if it does not. Purity is determined by the area percentage of the main peak relative to all other peaks.

Figure 3: General Workflow for Analytical Characterization

G cluster_input Sample cluster_analysis Analytical Techniques cluster_output Verified Properties Sample 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight MS->MW Func_Groups Functional Groups IR->Func_Groups Purity Purity (%) HPLC->Purity

Caption: Integrated approach for compound characterization.

Stability and Handling Considerations

The stability of the diazaspiro[3.3]heptane core is a key consideration. It has been noted that this ring system can be susceptible to ring-opening under certain acidic conditions, such as with HCl.[4] The use of trifluoroacetic acid (TFA) has been reported as a preferable method for deprotection when necessary.[4] The oxalate salt is expected to be a crystalline solid, which generally offers better stability compared to the free base. Standard handling procedures for chemical reagents should be followed, including storage in a cool, dry place away from incompatible materials.

Conclusion

2-Methyl-2,6-diazaspiro[3.3]heptane oxalate is a valuable building block in drug discovery, offering a unique three-dimensional alternative to traditional cyclic amines. While comprehensive public data on its physicochemical properties is limited, this guide provides the necessary framework and experimental protocols for its thorough characterization. By applying these robust methodologies, researchers can generate the high-quality data required for informed decision-making in medicinal chemistry and drug development programs. The insights into the potential stability challenges of the core scaffold underscore the importance of careful handling and analytical monitoring.

References

  • Stocks, M. J.; et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. 2007.
  • Al-Abed, Y.; et al. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. 2022. [Link]

  • Chemsigma. 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate [1810070-20-2]. [Link]

  • Synthonix. 2-methyl-2,6-diazaspiro[3.3]heptane; oxalic acid. [Link]

  • Stocks, M. J.; et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Chemistry. [Link]

  • PubChem. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. [Link]

  • Diop, L.; et al.
  • PubChem. 2,6-Diazaspiro(3.3)heptane. [Link]

  • Holmes, R. P.; et al. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules. 2022. [Link]

  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • Preprints.org. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. [Link]

  • Google Patents. Pharmaceutical composition - US11504333B2.
  • ResearchGate. Single-crystal growth and solid-state characterization of two new 2-methylimidazolium oxalate salts. [Link]

  • Thieme Chemistry. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]

  • Uniba. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • Sadeghi, A.; et al. Analytical procedures and methods validation for oxalate content estimation. Beni-Suef University Journal of Basic and Applied Sciences. 2016. [Link]

Sources

Technical Guide: Synthesis and Functionalization of 2,6-Diazaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,6-diazaspiro[3.3]heptane (DASH) scaffold has emerged as a critical "high-value" pharmacophore in modern medicinal chemistry. Functioning as a rigid, sp³-rich bioisostere of piperazine, it offers distinct vector geometries and improved physicochemical profiles (lower lipophilicity, higher metabolic stability). However, its high ring strain (~60 kcal/mol) and the steric congestion of the quaternary spiro-carbon present significant synthetic challenges.

This guide outlines the most robust synthetic strategies for accessing functionalized DASH cores, prioritizing methods that allow for orthogonal protection and late-stage diversification.

Strategic Retrosynthesis & Design Logic

The synthesis of the 2,6-diazaspiro[3.3]heptane core generally relies on two distinct disconnection strategies. Understanding these is crucial for selecting the right route based on the desired substitution pattern.

Strategy A: Double Displacement (Symmetric Assembly)

Best for: Generating the unsubstituted parent core or symmetric derivatives.

  • Mechanism: Double nucleophilic displacement of a pentaerythritol tetra-electrophile by a nitrogen source.

  • Pros: Cheap starting materials.

  • Cons: Low yields; difficult to mono-functionalize; harsh conditions.

Strategy B: Stepwise Cyclization (Asymmetric Assembly)

Best for: Library synthesis and orthogonal protection (e.g., N1-Boc, N6-Bn).

  • Mechanism: Construction of one azetidine ring followed by intramolecular cyclization to form the second.

  • Pros: High control over substituent placement; orthogonal protection built-in.

  • Cons: Multi-step linear sequence.

Strategy C: Strain-Release Functionalization (Modern)

Best for: Rapid diversification of the core.

  • Mechanism: Ring-opening/functionalization of 1-azabicyclo[1.1.0]butanes (ABB).

  • Pros: Access to complex, substituted cores.[1]

Retrosynthesis cluster_0 Strategy A: Double Displacement cluster_1 Strategy B: Stepwise Cyclization Target 2,6-Diazaspiro[3.3]heptane (Target Core) Penta Pentaerythritol Tetra-X Target->Penta  4 x SN2   Azetidine 3,3-Disubstituted Azetidine Target->Azetidine  Intramolecular Alkylation  

Figure 1: Retrosynthetic analysis of the 2,6-diazaspiro[3.3]heptane core.

Primary Synthetic Workflows

Method A: The "Stocks" Route (Scalable & Orthogonal)

This is the industry-standard approach for generating differentially protected cores (e.g., N-Boc, N-Benzyl). It avoids the symmetry issues of the pentaerythritol route.

Mechanism:

  • Precursor Assembly: Reaction of 3-chloro-2-(chloromethyl)prop-1-ene with benzylamine to form the first azetidine ring.

  • Oxidation/Reductive Amination: Conversion of the exocyclic alkene to an aldehyde/amine handle.

  • Ring Closure: Base-mediated intramolecular displacement.

Critical Protocol Insight: The cyclization step using t-BuOK is sensitive to moisture. The potassium enolate/amide intermediate requires strictly anhydrous THF to prevent hydrolysis of the chloro-methyl group.

Method B: The Burkhard/Carreira Strategy (ABB Expansion)

For advanced applications, Burkhard et al. developed a route utilizing 1-azabicyclo[1.1.0]butane (ABB) intermediates. This method is particularly powerful for introducing substituents at the spiro-carbon or adjacent positions.

Workflow:

  • Synthesis of a functionalized ABB.

  • Strain-release addition of a nucleophile (e.g., amine or azide) across the central bond.

  • Subsequent cyclization to close the second four-membered ring.

Detailed Experimental Protocol

Target: tert-Butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate Context: This intermediate allows for selective deprotection of the benzyl group (hydrogenolysis) or the Boc group (acid), enabling versatile library generation.

Step 1: Cyclization to the Spiro Core

Based on modified procedures from Stocks et al. (Synlett 2007) and Burkhard (Angew. Chem. 2010).

Reagents:

  • (1-Benzyl-3-(chloromethyl)azetidin-3-yl)methanamine (Precursor)

  • Potassium tert-butoxide (t-BuOK), 1.0 M in THF

  • Tetrahydrofuran (THF), anhydrous[2]

Procedure:

  • Setup: Charge a flame-dried reaction vessel with the precursor amine (1.0 equiv) and anhydrous THF (0.1 M concentration). Purge with N₂.

  • Cyclization: Heat the solution to 70 °C. Add t-BuOK (2.2 equiv) dropwise over 30 minutes.

    • Note: Slow addition prevents oligomerization.

  • Monitoring: Stir at 70 °C for 2 hours. Monitor by LCMS for the disappearance of the linear chloride (M+H approx 225) and formation of the spiro product (M+H 189).

  • Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove KCl salts. Concentrate the filtrate in vacuo.

  • Purification: The crude oil is often sufficiently pure. If necessary, purify via flash chromatography (DCM/MeOH/NH₃).

Step 2: Boc-Protection (Orthogonal Setup)
  • Reaction: Dissolve the crude 2-benzyl-2,6-diazaspiro[3.3]heptane in DCM. Add Boc₂O (1.1 equiv) and TEA (1.5 equiv). Stir at RT for 4 hours.

  • Result: Yields tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate.

Step 3: Handling & Stability (The "Oxalate" Trick)

Free base 2,6-diazaspiro[3.3]heptanes are often volatile oils that absorb CO₂ from the air.

  • Recommendation: Isolate the final deprotected core as a hemi-oxalate salt .

  • Protocol: Dissolve the free amine in EtOH. Add oxalic acid (0.5 equiv) in warm EtOH. The salt crystallizes upon cooling, providing a stable, non-hygroscopic solid suitable for long-term storage.

SynthesisFlow Start Substituted Azetidine Precursor Step1 Cyclization (t-BuOK, THF, 70°C) Start->Step1 Inter 2-Benzyl-DASH (Free Base) Step1->Inter Step2 Boc Protection (Boc2O, DCM) Inter->Step2 Final Orthogonal Core (N-Boc, N-Bn) Step2->Final

Figure 2: Workflow for the synthesis of the orthogonally protected DASH core.

Critical Technical Nuances

The "HCl Danger Zone"

Unlike piperazines, the strained spiro[3.3] system is sensitive to strong aqueous acids, which can trigger ring-opening or skeletal rearrangement.

  • Avoid: 6M HCl reflux.

  • Preferred Deprotection:

    • Boc Removal: TFA/DCM (1:4) at 0 °C to RT.

    • Benzyl Removal: H₂ (1 atm), Pd(OH)₂/C, MeOH (Pearlman's catalyst is superior to Pd/C for this sterically hindered core).

Bioisosteric Profiling (DASH vs. Piperazine)

The table below highlights why this synthesis is worth the effort for drug discovery.

FeaturePiperazine2,6-Diazaspiro[3.3]heptaneImpact
Hybridization sp³sp³High Fsp³ fraction correlates with clinical success.[3]
Vector Angle ~180° (Chair)180° (Linear)Rigid linear linker; no conformational penalty.
Lipophilicity (LogP) LowLowerImproved water solubility.
Metabolic Stability ModerateHighNo α-hydrogens available for easy oxidation in the spiro core.
Basicity (pKa) ~9.8~8.5Less protonated at physiological pH; better membrane permeability.

References

  • Stocks, M. J. , et al. "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett, 2007(16), 2584–2586.[4] Link

  • Burkhard, J. A. , et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010, 49(20), 3524–3527. Link

  • Wuitschik, G. , et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2010, 53(8), 3227–3246. Link

  • Reddy, P. V. , et al. "Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes."[1] Organic Letters, 2018. (Contextual citation for asymmetric variants).

Sources

mechanism of 2,6-diazaspiro[3.3]heptane formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Formation of 2,6-Diazaspiro[3.3]heptane: Mechanism, Synthesis, and Applications

Abstract

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a pivotal structural motif in modern medicinal chemistry. Valued for its three-dimensional architecture and its role as a bioisosteric replacement for piperazine, it offers a unique tool to modulate physicochemical properties such as lipophilicity and basicity, thereby enhancing the drug-like qualities of therapeutic candidates.[1][2] This guide provides an in-depth exploration of the core mechanisms underpinning the formation of this strained spirocyclic system. We will dissect the key synthetic strategies, offer field-proven insights into experimental choices, and provide a detailed, validated protocol for its synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important scaffold.

The Strategic Importance of 2,6-Diazaspiro[3.3]heptane in Drug Discovery

The rigidity and distinct three-dimensional geometry of the 2,6-diazaspiro[3.3]heptane core distinguish it from more conventional, flexible diamine structures like piperazine. Its spirocyclic nature, where two azetidine rings share a single carbon atom, creates specific exit vectors for substituents that can explore chemical space not accessible to traditional scaffolds.[2]

Key advantages that drive its adoption in drug discovery programs include:

  • Lipophilicity Reduction: Counterintuitively, the addition of a carbon atom to form the spirocycle often leads to a decrease in the measured lipophilicity (logD7.4) of a molecule. This phenomenon is largely attributed to an increase in the basicity of the nitrogen atoms, which are more protonated at physiological pH, rendering the molecule more polar.[1]

  • Improved Metabolic Stability: The strained bicyclic system can exhibit enhanced stability against metabolic degradation in human liver microsomes (HLM) and hepatocytes compared to related structures like morpholine.[1]

  • Novelty and Patentability: As a relatively underrepresented motif in drug design, its use provides opportunities for generating novel intellectual property.[2][3]

  • Bioisosteric Replacement: It serves as a structural surrogate for piperidine, morpholine, and particularly non-terminal piperazines, although the ~90° twist it induces requires careful consideration in structure-activity relationship (SAR) studies.[1]

The Core Mechanism: Double Intramolecular SN2 Cyclization

The formation of the 2,6-diazaspiro[3.3]heptane core is fundamentally governed by a sequence of intramolecular nucleophilic substitution (SN2) reactions. The most convergent strategies construct the dual-ring system by forming two azetidine rings around a central quaternary carbon.

A common mechanistic pathway involves a double intramolecular cyclization of a precursor bearing a central carbon atom substituted with two aminomethyl groups and two leaving groups. The process can be visualized as two sequential ring-closing events.

G cluster_0 Step 1: First Ring Closure (S_N2) cluster_1 Step 2: Second Ring Closure (S_N2) Precursor Acyclic Precursor (e.g., Diamine Dihalide) Intermediate Monocyclic Intermediate (Azetidine) Precursor->Intermediate Intramolecular Nucleophilic Attack Intermediate2 Monocyclic Intermediate (Azetidine) Spirocycle 2,6-Diazaspiro[3.3]heptane (Final Product) Intermediate2->Spirocycle Second Intramolecular Nucleophilic Attack

Caption: Core mechanism: sequential intramolecular SN2 reactions.

Expertise & Experience: The success of this double cyclization is highly dependent on managing the strain of the forming four-membered azetidine rings. The choice of base and solvent is critical to promote the desired intramolecular reaction over competing intermolecular polymerization. The use of a strong, non-nucleophilic base like potassium tert-butoxide is often favored to ensure efficient deprotonation of the amine without interfering with the electrophilic centers.[4] The reaction is typically performed under heated conditions to overcome the activation energy associated with forming the strained ring system.

Comparative Analysis of Synthetic Strategies

Several synthetic routes to 2,6-diazaspiro[3.3]heptane have been developed, each with distinct advantages. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Synthetic Strategy Key Starting Material Core Reaction Type Advantages Disadvantages Reference
Hamza/Stocks Route 1-Benzyl-3-chloromethylazetidine-3-carbaldehydeReductive Amination & Intramolecular CyclizationHigh yielding, scalable, allows for diverse N-substitution.Multi-step synthesis of the aldehyde precursor required.[4]
Carreira Route 2-Oxa-6-azaspiro[3.3]heptane derivativeAzetidine Ring Opening & Intramolecular CyclizationProvides convenient access to mono-Boc-protected product, ideal for further functionalization.Requires multi-step preparation of the azetidine precursor.[2]
Asymmetric Synthesis Methyl 1-Boc-azetidine-3-carboxylateEnolate addition to Sulfinamide & Cyclization CascadeEnables asymmetric synthesis of 1-substituted derivatives with good diastereoselectivity.More complex starting materials and reaction sequence.[5]
Double Cyclization Pentaerythrityl tetrabromideDouble amination followed by double intramolecular cyclizationConceptually straightforward.Can suffer from low yields and competing side reactions.[4]

Field-Proven Experimental Protocol: The Hamza/Stocks Synthesis

This section details a reliable and scalable protocol adapted from the work of Hamza and Stocks, which allows for the synthesis of diversely N-substituted 2,6-diazaspiro[3.3]heptanes.[4] The workflow is based on the reductive amination of a key aldehyde intermediate followed by a base-mediated intramolecular cyclization.

G start_node start_node process_node process_node final_node final_node A Start: 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde B Step 1: Reductive Amination - Primary Amine (R-NH2) - Acetic Acid (AcOH) - Sodium Triacetoxyborohydride (NaBH(OAc)3) A->B C Intermediate: (1-Benzyl-3-chloromethylazetidin-3-yl)- methyl)(alkyl)amine B->C Formation of Amine Intermediate D Step 2: Intramolecular Cyclization - Potassium tert-Butoxide (KOtBu) - Tetrahydrofuran (THF), 70 °C C->D E Final Product: 2-Benzyl-6-alkyl-2,6-diazaspiro[3.3]heptane D->E Spirocycle Formation

Caption: Workflow for the Hamza/Stocks synthesis of 2,6-diazaspiro[3.3]heptane.

Part A: Synthesis of the Intermediate (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(alkyl)amine via Reductive Amination

Trustworthiness: This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes side reactions and allows for a one-pot procedure where the iminium ion is formed and reduced in situ. The inclusion of acetic acid is crucial as it catalyzes the formation of the intermediate iminium ion, which is the species that is actually reduced.

Methodology:

  • Reaction Setup: To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane (DCE), add the desired primary amine or aniline (1.0 eq) followed by glacial acetic acid (1.0 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired amine intermediate.

Part B: Synthesis of 2,6-Diazaspiro[3.3]heptane via Intramolecular Cyclization

Trustworthiness: The cyclization step is the critical ring-forming reaction. Potassium tert-butoxide (KOtBu) is an excellent choice of base as it is strong enough to deprotonate the secondary amine, initiating the nucleophilic attack, but sterically hindered, which minimizes its potential to act as a nucleophile itself. Tetrahydrofuran (THF) is a suitable aprotic solvent, and heating is necessary to overcome the ring strain of the forming four-membered azetidine ring.

Methodology:

  • Reaction Setup: Dissolve the amine intermediate from Part A (1.0 eq) in anhydrous THF.

  • Base Addition: Add potassium tert-butoxide (1.1 eq) to the solution.

  • Cyclization: Heat the reaction mixture to 70 °C and stir for 3-5 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to afford the final 2,6-diazaspiro[3.3]heptane product. The cyclization typically proceeds cleanly with high conversion.[4]

Conclusion

The 2,6-diazaspiro[3.3]heptane framework represents a validated and highly valuable scaffold for contemporary drug discovery. Its synthesis, primarily achieved through robust intramolecular cyclization strategies, is both scalable and adaptable, allowing for the creation of diverse libraries for lead optimization. Understanding the core mechanistic principles and the rationale behind specific experimental conditions, as outlined in this guide, empowers researchers to effectively harness the potential of this unique structural motif to design next-generation therapeutics with superior pharmacological profiles.

References

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 757–761. [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525–3526. [Link]

  • Request PDF. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. [Link]

  • Gelin, A., et al. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 59(32), 13476-13484. [Link]

  • Stepanovs, D., et al. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]

  • Request PDF. (2025). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2018). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 95, 29-41. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1240313. [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. PubChem. [Link]

  • Van der Eycken, E. V., & Sharma, P. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications. [Link]

  • Al-Abed, Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

Sources

Technical Guide: Solid-State Characterization of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a high-value bioisostere for the piperazine ring in modern drug discovery.[1] By replacing the six-membered piperazine with the spirocyclic [3.3] system, researchers can significantly alter the physicochemical profile of a lead compound—modulating lipophilicity (LogP), metabolic stability, and vector orientation—without sacrificing the core pharmacophore geometry.

The oxalate salt of the 2-methyl derivative (2-Methyl-2,6-diazaspiro[3.3]heptane) is frequently employed not necessarily as the final drug substance, but as a critical purification intermediate . The dicarboxylic acid (oxalic acid) often induces high-crystallinity lattices that purge synthetic impurities (e.g., linear byproducts or uncyclized amines) more effectively than hydrochloride or fumarate salts.

This guide details the structural expectations, synthesis logic, and solid-state characterization protocols for this specific salt form.

Part 2: Chemical Identity & Core Properties[1][2]

PropertyDescription
Compound Name 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate
CAS Number 1810070-20-2 (Oxalate); 1203567-11-6 (Free Base)
Molecular Formula C₆H₁₂N₂[2][3][4][5] · C₂H₂O₄ (Assumed 1:1 stoichiometry)
Molecular Weight 112.17 (Base) + 90.03 (Acid) = 202.20 g/mol
SMILES CN1CC2(C1)CNC2.C(=O)(C(=O)O)O
Role Piperazine Bioisostere, Rigid Spacer
Structural Logic: The Spiro Effect

Unlike piperazine, which adopts a chair conformation, the 2,6-diazaspiro[3.3]heptane core forces the two nitrogen vectors into a specific geometric relationship.

  • Geometry: The two four-membered rings share a single spiro-carbon.

  • Twist: The rings are orthogonal (twisted 90° relative to each other).

  • Puckering: To relieve torsional strain (eclipsing interactions), the cyclobutane rings typically adopt a "puckered" or "butterfly" conformation rather than being planar.

Part 3: Synthesis & Salt Formation Protocol

The synthesis of the oxalate salt is a self-validating purification step. The free base is often an oil or low-melting solid; the oxalate formation drives precipitation of the target isomer.

Synthesis of the Core Scaffold

Reference: Burkhard et al., Org. Lett. (2008) & Patent WO2009055331 [1, 2]

  • Start Material: Tribromopentaerythritol or similar precursors.

  • Cyclization: Double displacement using a primary amine (e.g., tosylamide or benzylamine) to form the first ring, followed by the second.

  • Methylation: Reductive amination (Formaldehyde/Na(OAc)₃BH) or direct alkylation to install the N-methyl group.

Oxalate Salt Formation Protocol

Objective: Generate diffraction-quality single crystals.

  • Step 1: Stoichiometry Control:

    • Dissolve 1.0 eq of crude 2-methyl-2,6-diazaspiro[3.3]heptane free base in Ethanol (EtOH) .

    • Separately, dissolve 1.05 eq of Oxalic Acid Dihydrate in warm EtOH.

    • Note: Avoid large excess of oxalic acid to prevent formation of the acid-oxalate (1:2) species unless intended.

  • Step 2: Mixing & Nucleation:

    • Add the acid solution dropwise to the base solution at 50°C.

    • Observation: A white precipitate indicates rapid salt formation. For single crystals, this rapid precipitation must be avoided.

  • Step 3: Crystal Growth (Vapor Diffusion):

    • Inner Vial: Saturated solution of the salt in Methanol/Water (9:1) .

    • Outer Vial: Acetone or Diethyl Ether (Antisolvent).

    • Mechanism: The antisolvent slowly diffuses into the methanol, lowering solubility gradually and promoting ordered lattice growth.

Part 4: Structural Characterization Strategy

Since the specific unit cell parameters for the 2-methyl derivative are not typically open-access (often proprietary), the researcher must solve the structure de novo. Below is the expected structural landscape based on analogous spiro[3.3]heptane salts.

Expected Crystal Packing Features
  • Hydrogen Bonding Network:

    • The secondary amine (N-H) of the spiro ring will act as a hydrogen bond donor to the oxalate carbonyl oxygen.

    • The tertiary amine (N-methyl) is protonated but acts only as a donor (N-H...O).

    • Expectation: Infinite 1D chains or 2D sheets linked by Oxalate anions bridging two spiro-cations.

  • Ring Conformation:

    • The spiro-carbon acts as a rigid anchor.

    • Look for disorder in the cyclobutane rings if the temperature is not low enough (collect data at 100 K).

    • The "pucker angle" of the cyclobutane rings is a critical quality attribute; typically 20–30°.

Stability Warning (The "2-Oxa" Analogue Lesson)

Research on the related 2-oxa-6-azaspiro[3.3]heptane oxalate has shown that oxalate salts of these strained rings can exhibit thermal instability or poor solubility compared to sulfonate salts (e.g., mesylate) [3].

  • QC Check: Perform DSC (Differential Scanning Calorimetry) immediately. If a sharp exotherm is observed near the melting point, the oxalate may be catalyzing ring-opening or decomposition.

Part 5: Characterization Workflow Diagram

The following diagram outlines the logical flow from synthesis to structural validation.

G Start Crude 2-Methyl-2,6-diazaspiro[3.3]heptane SaltScreen Salt Screening (Ethanol/Methanol) Start->SaltScreen OxalateAdd Add Oxalic Acid (1.05 eq) Controlled Addition SaltScreen->OxalateAdd Precipitation Precipitate Formed? OxalateAdd->Precipitation Recrystallize Dissolve in MeOH/H2O Vapor Diffusion (Acetone) Precipitation->Recrystallize Yes (Amorphous) Xray Single Crystal XRD (Collect at 100 K) Precipitation->Xray No (Direct Crystals) Recrystallize->Xray Structure Structure Solution (Space Group, H-Bonding) Xray->Structure DSC Thermal Stability (DSC) Check for Decomposition Structure->DSC Validation

Caption: Workflow for the isolation and structural elucidation of the spiro-oxalate salt.

Part 6: Quantitative Data Summary (Physicochemical)

While specific crystal data requires experiment, the following physicochemical properties are established for the core scaffold and guide the crystallization logic.

ParameterValue / CharacteristicImplication for Crystallization
pKa (N-Me) ~8.5 (Predicted)Strong salt formation with Oxalic acid (pKa1 = 1.25).
pKa (NH) ~9.5 (Predicted)Likely diprotonated in excess acid; monoprotonated in 1:1.
Solubility High in Water/MeOH; Low in THF/EtherUse MeOH for dissolution; Ether/Acetone as antisolvents.
H-Bond Donors 1 (Secondary Amine)Limited donor sites; Oxalate anion dominates the packing motif.
Stability ModerateAvoid prolonged heating >60°C during crystallization.

Part 7: References

  • Burkhard, J. A., et al. (2008). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Organic Letters , 10(16), 3525-3528. Link

  • Pfizer Inc. (2009). Patent WO2009055331: Spirocyclic compounds as modulators of chemokine receptors. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie Int. Ed. , 49(48), 8900-8939. Link

  • Van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett , 28(10), 1191-1195. (Highlighting oxalate instability issues). Link

Sources

discovery and history of diazaspiro[3.3]heptane compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Square Solution: A Technical Guide to the Discovery, Synthesis, and Medicinal Utility of 2,6-Diazaspiro[3.3]heptanes

Executive Summary

The 2,6-diazaspiro[3.3]heptane scaffold represents a paradigm shift in modern medicinal chemistry, transitioning from an obscure chemical curiosity in the 1930s to a "privileged structure" in contemporary drug discovery. As a rigid, sp³-rich bioisostere of piperazine, this bicyclic system offers unique vector geometry, reduced lipophilicity (LogD), and enhanced metabolic stability. This guide analyzes the historical trajectory, physicochemical advantages, and scalable synthetic protocols of this scaffold, providing researchers with actionable intelligence for "escaping flatland" in library design.

Historical Genesis: From Obscurity to Renaissance

The history of diazaspiro[3.3]heptanes is a story of a "sleeping beauty" scaffold that waited decades for synthetic methodology to catch up with theoretical interest.

  • The Early Era (1934–1946): The core ring system was first reported by Govaert and Beyaert. However, early syntheses were plagued by low yields, harsh conditions, and an inability to differentiate the two nitrogen atoms, rendering the scaffold impractical for complex drug synthesis.

  • The Dormant Period: For nearly 60 years, the scaffold remained largely untouched due to the difficulty of constructing the strained cyclobutane rings efficiently.

  • The Renaissance (2000s–Present): The demand for sp³-rich scaffolds to improve clinical success rates (escaping the "flat" aromatic chemical space) triggered a resurgence. Key milestones include:

    • AstraZeneca (2007): Hamza et al. published a scalable route via reductive amination, unlocking library synthesis.

    • Carreira Group (ETH Zürich): Extensive work on spirocyclic bioisosteres (including the oxa- analogs) established the "spiro switch" as a standard medicinal chemistry tactic.

    • Enamine/Mykhailiuk: Development of gram-scale building blocks using [2+2] cycloaddition strategies.[1][2]

Physicochemical Architecture: The "Magic of the Square"

The 2,6-diazaspiro[3.3]heptane core is not merely a spacer; it is a physicochemical modulator. Unlike the flexible, chair-conformation of piperazine, the spiro scaffold is rigid and defines a precise exit vector.

Vector Analysis & Geometry
  • Piperazine: Exists in a chair conformation; substituents at N1 and N4 are roughly 180° apart but flexible. Distance ~2.9 Å.

  • Diazaspiro[3.3]heptane: Rigid, puckered geometry. The N–N distance is extended (~3.6 Å), and the exit vectors are strictly defined, providing a "straight" trajectory that mimics para-phenyl substitution without the aromatic liability.

Lipophilicity and Basicity

Replacing a piperazine with a diazaspiro[3.3]heptane typically lowers the LogD of the molecule, a critical factor in improving metabolic stability and reducing off-target toxicity (promiscuity).

Table 1: Physicochemical Comparison (Representative Data)

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneImpact on Drug Design
Hybridization sp³ (flexible)sp³ (rigid/strained)Higher Fsp³ correlates with clinical success.[3][4]
Geometry Chair (dynamic)Puckered Squares (rigid)Pre-organized binding conformation; entropy benefit.
N–N Distance ~2.9 Å~3.6 ÅExtended reach; mimics p-phenyl spacers.
Basicity (pKa) ~9.8 / 5.6~8.5 / 7.5Lower primary pKa improves permeability/CNS penetration.
Metabolic Stability ModerateHighNo benzylic/allylic protons; strained rings resist CYP oxidation.
Visualization of Structural Evolution

G cluster_0 1. The Flatland Problem cluster_1 2. First Gen Solution cluster_2 3. The Spiro Solution Phenyl Phenyl Ring (Aromatic, Flat, Toxic risks) Piperazine Piperazine (Flexible, sp3, Metabolic liabilities) Phenyl->Piperazine Bioisosteric Replacement Spiro 2,6-Diazaspiro[3.3]heptane (Rigid, Defined Vectors, Low LogD) Piperazine->Spiro Rigidification & Vector Extension

Figure 1: Evolutionary trajectory of linker scaffolds in medicinal chemistry, moving from aromatic rings to flexible heterocycles, and finally to rigid spirocycles.[2][5][6]

Synthetic Evolution & Methodologies

The primary barrier to adoption was synthesis. The formation of two strained four-membered rings requires overcoming significant ring strain energy (~26 kcal/mol per cyclobutane).

The Hamza Route (AstraZeneca)

This is the most robust method for generating unsymmetrical derivatives. It relies on the reductive amination of a functionalized azetidine aldehyde, followed by an intramolecular cyclization.

  • Key Intermediate: 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde.[7]

  • Mechanism:

    • Reductive Amination: The aldehyde reacts with a primary amine (R-NH₂) to form an imine, reduced in situ to the secondary amine.

    • Cyclization: Under basic conditions (KOtBu), the secondary amine attacks the pendant chloromethyl group. The "Gem-Dialkyl Effect" (Thorpe-Ingold effect) is less relevant here due to geometry, but the pre-organized azetidine ring facilitates the formation of the second ring.

The Mykhailiuk Route (Enamine)

Utilizes a [2+2] cycloaddition between a ketene and an imine to form a spiro-β-lactam, which is subsequently reduced.[2] This is excellent for scale-up but less modular for late-stage diversification than the Hamza route.

Experimental Protocol: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

Objective: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate via the Hamza protocol. This method is chosen for its reliability and safety profile in a standard research lab.

Prerequisites:

  • Inert atmosphere (Nitrogen/Argon).

  • Standard Schlenk line or sealed tube techniques.

Step 1: Reductive Amination

Reagents: 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 eq), tert-butyl carbamate (or relevant amine) (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCE (Dichloroethane), Acetic Acid (cat).

  • Dissolution: Dissolve 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde in DCE (0.2 M).

  • Imine Formation: Add the amine (e.g., benzylamine or aniline derivative) and catalytic acetic acid. Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ portion-wise.

  • Reaction: Warm to RT and stir for 16 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Dry organics over MgSO₄ and concentrate.

    • Checkpoint: Verify secondary amine formation via LCMS.

Step 2: Spirocyclization

Reagents: Crude secondary amine from Step 1, Potassium tert-butoxide (KOtBu) (2.2 eq), THF (anhydrous).

  • Setup: Dissolve the crude amine in anhydrous THF (0.1 M) in a pressure vial or sealed tube.

  • Base Addition: Add KOtBu solution (1M in THF) dropwise at RT.

  • Heating: Seal the vessel and heat to 70°C for 2–4 hours.

    • Note: The intramolecular displacement of the chloride is driven by the base.

  • Monitoring: Monitor by TLC/LCMS. The product is typically more polar than the starting material.

  • Workup: Cool to RT. Filter off KCl salts.[7] Concentrate the filtrate.

  • Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes).

Yield: Typical yields for this 2-step sequence are 60–80%.

Visualizing the Synthetic Logic

Synthesis Start Azetidine Aldehyde (Cl-CH2 substituent) Step1 Step 1: Reductive Amination (Formation of Secondary Amine) Start->Step1 + R-NH2, NaBH(OAc)3 Inter Intermediate: Amino-Chloromethyl Azetidine Step1->Inter Step2 Step 2: Base-Mediated Cyclization (KOtBu, 70°C) Inter->Step2 Intramolecular SN2 Product 2,6-Diazaspiro[3.3]heptane (Target Scaffold) Step2->Product Ring Closure

Figure 2: The Hamza synthetic pathway for constructing the diazaspiro[3.3]heptane core.

Medicinal Chemistry Applications

Case Study: Olaparib Analogues

In the development of PARP inhibitors, replacing the piperazine core of Olaparib with 2,6-diazaspiro[3.3]heptane resulted in:

  • Maintained Potency: The vector alignment allowed the pharmacophore to engage the target effectively.

  • Improved Selectivity: The rigid bulk of the spiro-system reduced off-target binding compared to the flexible piperazine.

  • Patentability: The novel scaffold provided a clear IP position (freedom to operate) distinct from the parent compound.

Bioisosteric Mapping
  • Piperazine -> Diazaspiro: Reduces lipophilicity, increases rigidity.

  • Morpholine -> 2-Oxa-6-azaspiro[3.3]heptane: Increases solubility, lowers pKa of the amine.

Future Outlook

The field is moving toward automated flow synthesis of these strained rings to handle the exotherms of cyclization safely on a kilogram scale. Furthermore, "Make it Spiro" libraries are becoming standard in fragment-based drug discovery (FBDD), where the low molecular weight and high sp³ character of the diazaspiro core make it an ideal starting point for fragment evolution.

References

  • Hamza, D., et al. (2007).[7] "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett. A practical route via reductive amination.[5][7][8]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes." Organic Letters. Detailed structural analysis and vector comparison.

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. Foundational work on spirocyclic bioisosteres.[2][3][9][10]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal. Discusses the diazaspiro core as a benzene/piperazine mimic.[5]

  • AstraZeneca R&D. (2007).[7] "Preparation of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane." Synlett. Specific experimental details for the cyclization protocol.

Sources

Unraveling the Energetic Landscape of Spiro[3.3]heptane: A Deep Dive into its Ring Strain

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[3.3]heptane, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry and materials science for its rigid structure and ability to serve as a bioisostere for commonly used aromatic rings.[1][2] Its compact and well-defined geometry offers a novel avenue for exploring chemical space, but this rigidity comes at an energetic cost in the form of ring strain. A thorough understanding of the nature and magnitude of this strain is paramount for predicting the stability, reactivity, and ultimately, the utility of spiro[3.3]heptane derivatives in various applications. This technical guide provides an in-depth exploration of the theoretical studies on the ring strain of spiro[3.3]heptane, detailing the computational methodologies employed, presenting key findings, and offering insights into the practical implications for chemical design and development.

Introduction: The Double-Edged Sword of Strain in Spiro[3.3]heptane

Spiro[3.3]heptane is the simplest spirocycle composed of two fused cyclobutane rings, sharing a single quaternary carbon atom. This unique arrangement locks the molecule into a rigid, non-planar conformation, a desirable trait for scaffolds in drug design where conformational restriction can lead to enhanced binding affinity and selectivity.[2][3] However, the fusion of two small rings introduces significant ring strain, a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds).[4] This inherent strain energy influences the molecule's thermodynamic stability and kinetic reactivity, making its quantification a critical aspect of theoretical and computational chemistry.[5][6]

This guide will navigate the theoretical landscape of spiro[3.3]heptane's ring strain, moving from the fundamental concepts to the sophisticated computational methods used to probe its energetic properties.

Theoretical Methodologies for Quantifying Ring Strain

The direct experimental determination of ring strain is not feasible. Instead, it is calculated as the difference between the experimentally determined standard enthalpy of formation and a theoretical strain-free enthalpy of formation derived from group increment methods. In the absence of experimental data for spiro[3.3]heptane, computational chemistry provides a powerful toolkit for estimating its strain energy. The primary methods employed are:

  • Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods solve the electronic Schrödinger equation to determine the energy and properties of a molecule.[7] By optimizing the geometry of spiro[3.3]heptane, one can obtain its minimum energy conformation and analyze its structural parameters, such as bond lengths and angles, which are direct indicators of strain.[8]

  • Isodesmic and Homodesmotic Reactions: These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides.[9] By carefully choosing strain-free reference molecules, the calculated reaction enthalpy directly corresponds to the strain energy of the target molecule. This method effectively cancels out systematic errors in the computational method.

  • Computational Group Equivalents: This approach involves calculating the energies of a set of strain-free acyclic molecules to derive energy increments for specific chemical groups (e.g., -CH2-, -CH3).[10] The strain-free energy of the target molecule is then estimated by summing these group equivalents. The difference between this theoretical strain-free energy and the quantum mechanically calculated energy of the actual molecule gives the strain energy.

Caption: Overview of computational methods for determining the ring strain of spiro[3.3]heptane.

Structural Parameters and Strain Components

Computational studies reveal the distinct geometric features of spiro[3.3]heptane that give rise to its strain.

Bond Angles and Angle Strain

The ideal sp³ hybridized carbon atom has bond angles of 109.5°. In cyclobutane, the internal C-C-C bond angles are compressed to approximately 88°, leading to significant angle strain. In spiro[3.3]heptane, the endocyclic angles within the cyclobutane rings are similarly constrained. Furthermore, the exocyclic angles around the central spiro carbon are also distorted from the ideal tetrahedral geometry.[8]

Dihedral Angles and Torsional Strain

Torsional strain arises from the eclipsing of bonds on adjacent atoms. In a perfectly planar cyclobutane, all C-H bonds would be eclipsed, leading to high torsional strain. To alleviate this, cyclobutane adopts a puckered conformation. Similarly, the cyclobutane rings in spiro[3.3]heptane are not planar.[11] The puckering of the two rings introduces specific dihedral angles that minimize, but do not eliminate, eclipsing interactions between the methylene hydrogens. The rigidity of the spirocyclic system, however, prevents it from adopting a fully staggered conformation, thus retaining a degree of torsional strain.

Quantifying the Strain Energy of Spiro[3.3]heptane and its Analogs

While experimental thermochemical data for spiro[3.3]heptane is scarce, computational studies have provided valuable estimates of its strain energy.

A comprehensive study by Rablen on hydrocarbon strain energies using computational group equivalents provides a robust value for the closely related spiro[3.3]octane , which has a calculated strain energy of 51.0 kcal/mol .[10] This value is approximately twice the strain energy of a single cyclobutane ring, suggesting that the strain is largely additive in this system. Given the structural similarity, the strain energy of spiro[3.3]heptane is expected to be in the same range.

CompoundCalculated Strain Energy (kcal/mol)Reference
Cyclobutane~26[4]
Spiro[3.3]octane51.0[10]
Spiro[3.3]heptane ~51 (estimated)

Experimental Protocol: Calculating Strain Energy Using an Isodesmic Reaction

To illustrate a practical application of the theoretical concepts, this section outlines a step-by-step protocol for calculating the strain energy of spiro[3.3]heptane using a hypothetical isodesmic reaction with the Gaussian software package.

Objective: To calculate the strain energy of spiro[3.3]heptane using a DFT method (B3LYP/6-31G(d)).

Isodesmic Reaction:

spiro[3.3]heptane + 5 CH₄ → 2 (CH₃)₂CH₂ + (CH₃)₄C

This reaction is isodesmic because the number of C-C and C-H bonds of each type is conserved on both sides of the equation.

Methodology:

  • Structure Building:

    • Construct the 3D structures of spiro[3.3]heptane, methane (CH₄), propane ( (CH₃)₂CH₂), and neopentane ((CH₃)₄C) using a molecular modeling program like GaussView.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF).

  • Gaussian Input File Preparation:

    • For each molecule, create a Gaussian input file with the following keywords in the route section: #p B3LYP/6-31G(d) Opt Freq.

      • B3LYP/6-31G(d): Specifies the DFT method and basis set.

      • Opt: Requests a geometry optimization to find the minimum energy structure.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.

    • Specify the charge (0) and multiplicity (1) for each molecule.

  • Running the Calculation:

    • Submit the input files to Gaussian for calculation.

  • Data Analysis:

    • From the output file of each frequency calculation, extract the "Sum of electronic and zero-point Energies".

    • Calculate the reaction enthalpy (ΔE_rxn) at 0 K: ΔE_rxn = [2 * E((CH₃)₂CH₂) + E((CH₃)₄C)] - [E(spiro[3.3]heptane) + 5 * E(CH₄)]

    • The strain energy of spiro[3.3]heptane is approximately equal to -ΔE_rxn.

Isodesmic_Reaction_Workflow cluster_Input 1. Input Preparation cluster_Calculation 2. Computation cluster_Analysis 3. Data Analysis Build_Structures Build 3D Structures (GaussView) Create_Input Create Gaussian Input Files (# B3LYP/6-31G(d) Opt Freq) Build_Structures->Create_Input Run_Gaussian Run Gaussian Calculation Create_Input->Run_Gaussian Extract_Energies Extract Zero-Point Energies Run_Gaussian->Extract_Energies Calculate_Enthalpy Calculate Reaction Enthalpy (ΔE_rxn) Extract_Energies->Calculate_Enthalpy Strain_Energy Strain Energy ≈ -ΔE_rxn Calculate_Enthalpy->Strain_Energy

Caption: Workflow for calculating the strain energy of spiro[3.3]heptane via an isodesmic reaction.

Implications for Drug Development and Materials Science

The significant ring strain in spiro[3.3]heptane is not merely a theoretical curiosity; it has profound practical implications.

  • Metabolic Stability: The rigid, strained framework can enhance metabolic stability by shielding certain positions from enzymatic degradation.

  • Unique Vectorial Properties: The defined three-dimensional arrangement of substituents on the spiro[3.3]heptane core provides precise directional vectors for interacting with biological targets, a key advantage in rational drug design.[3]

  • Reactivity: The stored strain energy can be harnessed as a driving force in chemical reactions, enabling the synthesis of complex molecular architectures.[6]

Conclusion

Theoretical studies have been instrumental in elucidating the energetic landscape of spiro[3.3]heptane, a molecule of growing importance in applied chemistry. While a precise experimental determination of its heat of formation remains elusive, computational methods, particularly those employing high levels of theory and isodesmic or group equivalent schemes, provide a consistent picture of a highly strained system. The strain energy, estimated to be around 51 kcal/mol, is a direct consequence of the compressed bond angles and unavoidable torsional interactions inherent in its fused cyclobutane ring structure. This inherent strain, while a source of potential instability, is also the wellspring of its unique and valuable properties as a rigid, three-dimensional scaffold. For researchers and professionals in drug development and materials science, a deep appreciation of the theoretical underpinnings of this strain is essential for leveraging the full potential of the spiro[3.3]heptane motif in the design of next-generation molecules.

References

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Istomina, N. V., & Krivdin, L. B. (2008). Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants. ARKIVOC. [Link]

  • Pace, V., & Charette, A. B. (2012). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC. [Link]

  • Rablen, P. R. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Swarthmore College. [Link]

  • Shinde, P. S., et al. (2022). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. NIH. [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • OpenOChem. (n.d.). Torsional Strain. OpenOChem Learn. [Link]

  • Chan, B. (2020). Applications of isodesmic-type reactions for computational thermochemistry. ResearchGate. [Link]

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Ramachandran, G. N., & Sasisekharan, V. (1968). Conformation of polypeptides and proteins. Advances in Protein Chemistry.
  • Lee, J.-E., et al. (2021). Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. MDPI. [Link]

  • Stedjan, M. K., & Augspurger, J. D. (2015). Ring strain energy in ether- and lactone-containing spiro compounds. Journal of Physical Organic Chemistry.
  • Stepan, A. F., et al. (2012). Synthesis and properties of spiro[3.3]heptane-based scaffolds. Organic Letters.
  • Domalski, E. S. (1972). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. Standard Reference Data. [Link]

  • Ruscic, B., et al. (2002). Active Thermochemical Tables (ATcT) values based on ver. 1.122x of the Thermochemical Network. Argonne National Laboratory. [Link]

  • Charette, A. B., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. NIH. [Link]

  • Rogers-Landro, S. V., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

Sources

Technical Guide: Solubility & Process Handling of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate

[1]

Executive Summary & Structural Context

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a critical "piperazine surrogate" in modern medicinal chemistry, offering distinct vectors for substitution and improved metabolic stability due to its rigid, spirocyclic geometry [1].[1][2]

The specific derivative, 2-Methyl-2,6-diazaspiro[3.3]heptane (Free Base), is often an oil or low-melting solid that is difficult to handle, hygroscopic, and prone to air oxidation.[1] Consequently, the oxalate salt (CAS: 1810070-20-2) is frequently employed as a "Process Control Point" (PCP).[1] The formation of the oxalate salt serves two primary functions:

  • Purification: It selectively precipitates from reaction mixtures, rejecting impurities.[1]

  • Stabilization: It locks the amine into a high-melting, non-hygroscopic crystalline lattice suitable for storage.[1]

However, the high lattice energy of this oxalate salt results in a restricted solubility profile that presents challenges for downstream processing.[1] This guide analyzes that profile and provides self-validating protocols for its management.

Solubility Profile and Solvent Compatibility[1]

Mechanistic Solubility Analysis

The solubility of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate is governed by the competition between its high crystal lattice energy (ionic interactions between the dicationic spiro-amine and the oxalate dianion) and the solvation power of the medium.[1]

  • Non-Polar Solvents (Hexanes, Et2O): < 0.1 mg/mL.[1] The ionic nature of the salt precludes solvation.[1] Used as anti-solvents to drive precipitation.[1]

  • Chlorinated Solvents (DCM, Chloroform): Negligible solubility.[1] The lack of hydrogen bond donors prevents the disruption of the oxalate network.[1]

  • Alcohols (MeOH, EtOH): Sparingly Soluble.[1] While protic, simple alcohols often struggle to fully solvate the compact ion pair at room temperature.[1] Heating is usually required to achieve process concentrations.[1]

  • Water: Moderate to High Solubility.[1] Water is the primary solvent capable of breaking the ionic lattice efficiently at ambient temperatures.[1]

Representative Solubility Data

Note: Values below are representative of the spiro-diamine oxalate class (e.g., analogs such as 2-oxa-6-azaspiro[3.3]heptane oxalate [2, 3]) and serve as a baseline for experimental verification.

Solvent ClassSpecific SolventSolubility RatingProcess Utility
Aqueous Water (pH 7)Soluble (>50 mg/mL)Dissolution for free-basing; Reverse Phase HPLC.[1]
Polar Aprotic DMSOSoluble (>20 mg/mL)NMR analysis; Stock solutions for bio-assay.[1]
Polar Aprotic DMFModerately Soluble Potential reaction solvent (requires heating).[1]
Alcohol MethanolSparingly Soluble Recrystallization (Soluble when hot, precipitates upon cooling).[1]
Alcohol EthanolSlightly Soluble Anti-solvent for crystallization; Slurry wash solvent.[1]
Chlorinated DichloromethaneInsoluble Washing organic impurities from the solid salt.[1]
Hydrocarbon Hexanes/HeptaneInsoluble Anti-solvent to maximize yield.[1]

Critical Insight: Research on the structural analog 2-oxa-6-azaspiro[3.3]heptane oxalate indicates that the oxalate salt can be too stable, leading to "poor solubility" that complicates downstream reactions [2].[1] If the oxalate is too insoluble for your next step (e.g., SNAr coupling), consider converting to the sulfonate (tosylate) salt or free-basing in situ.[1]

Experimental Protocols

Protocol A: Self-Validating Solubility Determination (Gravimetric)

Objective: To generate precise solubility data (mg/mL) for the specific lot of material on hand.[1]

The "Self-Validating" Mechanism: This protocol uses a saturation equilibrium followed by gravimetric analysis of the supernatant.[1] The validation step involves checking the residual solid to ensure the phase did not change (e.g., formation of a solvate).[1]

  • Equilibration:

    • Add excess 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate (approx. 100 mg) to a crimp-top vial.

    • Add 1.0 mL of the target solvent.[1]

    • Stir at a fixed temperature (e.g., 25°C) for 24 hours. Visual Check: Ensure solid is still present.[1][3] If fully dissolved, add more solid.[1]

  • Filtration:

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vial.

  • Quantification:

    • Weigh the vial with the filtrate (

      
      ).[1]
      
    • Evaporate solvent (Genevac or N2 stream) and dry residue under high vacuum (50°C, 3 h).[1]

    • Weigh the dried vial (

      
      ).[1]
      
  • Calculation:

    • 
      [1]
      
  • Validation (Crucial):

    • Analyze the undissolved solid by XRPD or DSC.[1] If the melting point or diffraction pattern has shifted, a solvate has formed, and the solubility value is specific to that solvate, not the original crystal form.[1]

Protocol B: Salt Formation & Purification (The "Crash-Out")

Objective: To isolate high-purity oxalate salt from a crude reaction mixture.[1]

  • Dissolution: Dissolve crude 2-Methyl-2,6-diazaspiro[3.3]heptane free base in Methanol (10 volumes) .

  • Acid Addition: Slowly add Oxalic Acid (1.05 equiv) dissolved in warm Methanol.

    • Observation: An immediate white precipitate typically forms.[1]

  • Aging: Heat the slurry to 60°C for 30 minutes (Ostwald ripening to improve crystal size), then slowly cool to 0°C over 2 hours.

  • Isolation: Filter the white solid.

  • Wash: Displace the mother liquor with cold Ethanol (removes residual MeOH and impurities) followed by MTBE (facilitates drying).[1]

  • Drying: Vacuum oven at 45°C. Note: Oxalates can trap solvent; verify Loss on Drying (LOD) < 0.5%.

Visualizing the Process Logic

The following diagram illustrates the decision matrix for handling this compound, highlighting the relationship between solubility and processing steps.

SolubilityWorkflowcluster_legendProcess LogicCrudeCrude Reaction Mixture(Free Base + Impurities)SaltFormationAdd Oxalic Acidin MeOH/EtOHCrude->SaltFormation DissolvePrecipitationPrecipitation Event(Purification)SaltFormation->Precipitation Cool to 0°CFiltrationFiltration & Wash(Remove Soluble Impurities)Precipitation->FiltrationSolidOxalateIsolated Oxalate Salt(High MP, Stable)Filtration->SolidOxalateSolubilityCheckSolubility Check forNext StepSolidOxalate->SolubilityCheckDirectUseSoluble in Reaction Solvent?(e.g., Water/DMSO)SolubilityCheck->DirectUse YesFreeBaseInsoluble?Perform Free-BasingSolubilityCheck->FreeBase No (Typical Case)DownstreamNext Chemical TransformationDirectUse->DownstreamFreeBase->Downstream Extract into DCM/EtOAcOxalates often require free-basing before\norganic synthesis steps due to low solubility.Oxalates often require free-basing beforeorganic synthesis steps due to low solubility.

Figure 1: Purification and Processing Workflow for 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate.[1][4]

References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane." Organic Letters, 12(9), 1944–1947.[1] [1]

  • Wuitschik, G., et al. (2017).[1] "Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts." Synthesis, 49(11), 2372-2380.[1] (Discusses the solubility limitations of the oxalate salt). [1]

  • Meyers, M. J., et al. (2009).[1][5] "Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate." Organic Letters, 11(16), 3523–3525.[1][5] [1]

  • Synthonix Catalog. "2-methyl-2,6-diazaspiro[3.3]heptane; oxalic acid (CAS: 1810070-20-2)."[1][6] [1][2][6]

An In-depth Technical Guide to the Conformational Analysis of 2,6-Diazaspiro[3.3]heptane Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, primarily utilized as a rigid, three-dimensional bioisostere for piperazine. Its unique spirocyclic nature, composed of two fused azetidine rings, imparts distinct physicochemical properties and a constrained conformational landscape that can be leveraged to enhance target affinity, selectivity, and metabolic stability.[1][2] Understanding the accessible conformations of this scaffold is therefore not merely an academic exercise but a critical prerequisite for rational drug design. This guide provides a comprehensive technical overview of the methodologies and core principles involved in the conformational analysis of 2,6-diazaspiro[3.3]heptane systems, synthesizing insights from both computational and experimental disciplines to provide a robust framework for its application in drug discovery.

The Strategic Importance of the 2,6-Diazaspiro[3.3]heptane Core

The decision to replace a flexible six-membered ring like piperazine with a rigid spiro[3.3]heptane system is a strategic one, driven by several key hypotheses in drug design:

  • Conformational Rigidity: The strained four-membered rings significantly reduce the number of accessible low-energy conformations. This pre-organization can lower the entropic penalty upon binding to a biological target, potentially leading to a significant improvement in binding affinity.[3]

  • Novel Exit Vectors: The spirocyclic core presents substituents with distinct spatial trajectories compared to a simple piperidine or piperazine ring. This allows for the exploration of new chemical space and interactions within a binding pocket.[4]

  • Altered Physicochemical Properties: The introduction of the spiro[3.3]heptane core often leads to a decrease in lipophilicity (logD) despite the addition of a carbon atom. This counterintuitive effect is rationalized by the increased basicity (pKa) of the nitrogen atoms, which are held in a more exposed, less sterically hindered arrangement.[3] Quantum mechanics calculations show that the distance between the two nitrogen atoms in 2,6-diazaspiro[3.3]heptane is approximately 1.2–1.5 Å greater than in a corresponding piperazine, altering the electrostatic potential and interaction geometry.[3]

The Conformational Landscape: Puckering and Inversion

The conformational behavior of the 2,6-diazaspiro[3.3]heptane core is dominated by the puckering of the two azetidine rings. Unlike the relatively planar cyclopropane, the cyclobutane ring (and by extension, azetidine) adopts a puckered conformation to relieve torsional strain. In a spiro[3.3] system, the puckering of one ring can influence the other.

The two primary low-energy conformations can be described as:

  • The 'Twisted' or C2-Symmetric Conformation: This is generally the global minimum energy conformation. The two azetidine rings are puckered in a cooperative, twisted fashion. This arrangement minimizes steric clashes between the methylene hydrogens on adjacent rings.

  • The 'Planar' or D2d-Symmetric Conformation: In this higher-energy state, the carbon atoms of the rings lie in a single plane. This conformation represents the transition state for the interconversion (ring flip) between two equivalent twisted forms.

The energy barrier for this ring inversion is a critical parameter. While lower than the ~10 kcal/mol barrier for a cyclohexane chair flip, it is significant enough to potentially allow for the isolation of distinct conformers at low temperatures, depending on the substitution pattern.[5][6] Computational studies are essential for accurately quantifying this barrier.

cluster_Twisted Twisted Conformation (C2 Symmetry) cluster_Planar Planar Transition State (D2d Symmetry) Twisted Global Energy Minimum Planar Transition State Twisted->Planar Ring Inversion

Caption: Energy relationship between the ground-state 'Twisted' and transition-state 'Planar' conformations.

Methodologies for Conformational Elucidation

A multi-pronged approach combining computational modeling and experimental validation is required for a thorough conformational analysis.

Computational Chemistry: Predicting Structure and Energetics

Computational methods are indispensable for mapping the potential energy surface of the spirocycle, identifying low-energy conformers, and calculating the energy barriers between them.

Workflow Rationale: The causality behind the computational workflow is to first broadly sample the conformational space and then refine the promising candidates with high levels of theory. This ensures that the global minimum is found without incurring prohibitive computational costs.

G start Input Structure (2D or 3D sketch) conf_search Conformational Search (e.g., Molecular Mechanics - MMFF94) start->conf_search dft_opt Geometry Optimization (DFT: B3LYP-D3/def2-SVP) conf_search->dft_opt Unique low-energy conformers freq_calc Frequency Calculation (Confirm minima, obtain thermochemistry) dft_opt->freq_calc single_point Single-Point Energy Refinement (Higher-level DFT: ωB97X-D/def2-TZVP) freq_calc->single_point Verified minima analysis Analyze Results (Relative energies, dihedral angles, dipole moments) single_point->analysis

Caption: A typical workflow for the computational conformational analysis of a 2,6-diazaspiro[3.3]heptane derivative.

Detailed Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation:

    • Draw the 2,6-diazaspiro[3.3]heptane derivative in a 2D chemical drawing program and convert it to a 3D structure.

  • Conformational Search (Broad Exploration):

    • Purpose: To efficiently explore the potential energy surface and identify a diverse set of low-energy starting geometries. A full quantum mechanics approach is too costly for this initial step.

    • Method: Employ a molecular mechanics force field (e.g., MMFF94). Perform a systematic or stochastic search.

    • Output: A collection of unique conformers, typically clustered by RMSD and sorted by energy.

  • Geometry Optimization (Refinement):

    • Purpose: To obtain accurate geometries and relative energies for the conformers identified in the previous step.

    • Method: Use Density Functional Theory (DFT). A good starting point is the B3LYP functional with an empirical dispersion correction (e.g., D3) and a double-zeta basis set like def2-SVP.[7] The dispersion correction is critical for accurately modeling non-covalent intramolecular interactions.

    • Self-Validation: Ensure the optimization calculation converges to a stationary point on the potential energy surface.

  • Frequency Calculation (Validation & Thermochemistry):

    • Purpose: To verify that the optimized geometry is a true energy minimum and to calculate thermodynamic properties (enthalpy, Gibbs free energy).

    • Method: Perform a frequency calculation at the same level of theory as the optimization (B3LYP-D3/def2-SVP).

    • Self-Validation: A true minimum will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency corresponding to the coordinate of the transformation (e.g., the ring inversion).

  • Single-Point Energy Refinement (High Accuracy):

    • Purpose: To obtain a more accurate final energy value for the validated conformers.

    • Method: Use the optimized geometry from Step 3 and perform a single-point energy calculation with a more robust functional (e.g., ωB97X-D) and a larger, triple-zeta basis set (e.g., def2-TZVP).[7] This approach balances accuracy and computational expense.

  • Data Analysis:

    • Calculate the relative populations of conformers at a given temperature using the Boltzmann distribution based on their calculated Gibbs free energies.

    • Measure key geometric parameters: N-N distance, ring puckering angles (e.g., C1-C5-C7-N6 dihedral angle), and the orientation of substituents.

Experimental Verification: Ground Truth in Solid and Solution Phases

Experimental data is the ultimate arbiter of conformational preference. The two most powerful techniques are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

A. Single-Crystal X-ray Crystallography

  • Principle: Provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[8] It is the "gold standard" for structural determination, yielding precise bond lengths, bond angles, and torsional angles.[9]

  • Causality: The choice to pursue X-ray crystallography is driven by the need for an definitive structural proof-of-concept. The resulting structure can validate computational models and provide a foundational understanding of the scaffold's preferred geometry, even if it is influenced by crystal packing forces. X-ray structures of protein-ligand complexes containing this scaffold have confirmed that the key interactions are often conserved relative to piperazine, despite the increased distance between nitrogen atoms.[3]

  • Protocol:

    • Crystal Growth: Synthesize and purify the 2,6-diazaspiro[3.3]heptane derivative. Grow single crystals suitable for diffraction, typically through slow evaporation, vapor diffusion, or cooling of a saturated solution. This is often the most challenging, trial-and-error step.

    • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, often at cryogenic temperatures (e.g., 100 K) to minimize thermal motion.[8]

    • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine its atomic coordinates and thermal parameters against the experimental data until a satisfactory fit is achieved.

    • Analysis: Analyze the final structure to extract key geometric parameters. This data can be deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.

B. NMR Spectroscopy

  • Principle: Provides information about the time-averaged conformation of the molecule in solution, which is often more biologically relevant than the static solid-state structure.

  • Causality: NMR is chosen because it reports on the structure and dynamics in the solution phase. Key NMR experiments can directly probe the spatial relationships between atoms, allowing for the deduction of the predominant conformation(s) and the kinetics of their interconversion.

  • Key Experiments & Interpretation:

    • ¹H and ¹³C NMR (Chemical Shifts): The chemical shifts of the ring protons and carbons are sensitive to the local electronic environment and can provide initial clues about the ring's symmetry and puckering. For example, in a locked, asymmetric conformation, chemically equivalent protons may become magnetically non-equivalent (diastereotopic) and show distinct signals.[10]

    • Nuclear Overhauser Effect (NOE): Experiments like 2D NOESY or ROESY detect through-space interactions between protons that are close to each other (< 5 Å). A strong NOE between protons on the two different rings can provide definitive evidence for a specific puckered or twisted conformation.

    • Scalar Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constant is related to the dihedral angle between the protons via the Karplus equation. Measuring these couplings can help define the puckering amplitude of the azetidine rings.

    • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study dynamic processes. If the ring inversion is fast on the NMR timescale at room temperature, one might see averaged signals. Upon cooling, the inversion can be slowed, leading to decoalescence of the signals into separate resonances for each conformer. The coalescence temperature can be used to calculate the free energy barrier (ΔG‡) for the inversion process.

Summary of Key Conformational Parameters

The following table summarizes typical quantitative data obtained from a combined computational and experimental analysis. Values are illustrative and will vary based on substitution.

ParameterTypical Value RangeMethod of DeterminationSignificance in Drug Design
N2-N6 Distance 3.5 - 3.8 ÅX-ray, DFTDefines the spacing of key pharmacophoric interactions (e.g., H-bond donors/acceptors).[3]
Ring Puckering Angle 15° - 30°X-ray, DFT, NMR (³JHH)Quantifies the deviation from planarity; influences substituent orientation.
Ring Inversion Barrier (ΔG‡) 3 - 6 kcal/molVT-NMR, DFT (TS Search)Determines the conformational flexibility at physiological temperature.
Axial/Equatorial Preference Substituent DependentDFT, NMR (NOE)Dictates the 3D projection of substituents into the binding site.

References

  • Scott, J. S., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry. Available at: [Link]

  • Berdini, V., et al. (2012). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and other related scaffolds in the design of novel inhibitors of the CXCR2 chemokine receptor. Journal of Medicinal Chemistry. Available at: [Link]

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  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

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  • O'Hagan, D., et al. (2010). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • MIT Department of Chemistry (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. Available at: [Link]

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  • Lee, Y., et al. (2022). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. ACS Central Science. Available at: [Link]

  • White Rose Research Online (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. University of Leeds Repository. Available at: [Link]

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  • Maag, H., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Grygorenko, O. O., et al. (2016). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. Available at: [Link]

  • Stockman, R. A., et al. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI (2022). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules. Available at: [Link]

  • ResearchGate (2021). A-value revisited: ring flip energy of chair structures in halogenated cyclohexanes by quantum chemical methods. Request PDF. Available at: [Link]

  • Grygorenko, O. O., et al. (2017). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. Available at: [Link]

  • ResearchGate (2022). Spiro Compounds: A Brief History. Request PDF. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate: Focusing on Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The constrained, three-dimensional architecture of spirocyclic scaffolds has garnered significant attention in modern medicinal chemistry. These rigid structures offer unique exit vectors for substituent placement, enabling a more precise exploration of chemical space compared to traditional flat, aromatic rings. Among these, the 2,6-diazaspiro[3.3]heptane motif has emerged as a valuable bioisostere for piperazine, offering potential improvements in physicochemical properties such as solubility and metabolic stability. This guide provides a detailed examination of a practical and scalable synthetic route to 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate, a key building block for drug discovery, with a focus on the critical intermediates and the rationale behind the synthetic choices.

Strategic Overview of the Synthesis

The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate is a multi-step process that hinges on the initial construction of the diazaspiro[3.3]heptane core, followed by selective functionalization of the two nitrogen atoms. A common and effective strategy involves the use of orthogonal protecting groups to differentiate the two amine functionalities, allowing for sequential and controlled modifications. The overall synthetic workflow can be visualized as follows:

synthesis_workflow start Starting Materials intermediate1 Dibenzyl-protected Intermediate start->intermediate1 Double N-benzylation intermediate2 Mono-deprotected Intermediate intermediate1->intermediate2 Selective debenzylation intermediate3 Mono-Boc-protected Intermediate (Key Intermediate 1) intermediate2->intermediate3 Boc protection intermediate4 Fully Deprotected Intermediate intermediate3->intermediate4 Debenzylation intermediate5 Mono-methylated Intermediate (Key Intermediate 2) intermediate4->intermediate5 Reductive amination final_product 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate intermediate5->final_product Oxalate salt formation

Caption: A generalized workflow for the synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate.

Part 1: Construction of the 2,6-Diazaspiro[3.3]heptane Core and Key Intermediate 1: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

A robust and frequently employed method for constructing the 2,6-diazaspiro[3.3]heptane core involves a double intramolecular cyclization of a suitably substituted propane derivative. A key precursor for this transformation is 1,3-dichloro-2,2-bis(chloromethyl)propane, which can be reacted with an amine to form the spirocyclic system. For the purpose of selective functionalization, benzylamine is an excellent choice as the nitrogen source due to the stability of the benzyl group and its facile removal via hydrogenolysis.

The initial product of this reaction is 2,6-dibenzyl-2,6-diazaspiro[3.3]heptane. To achieve selective methylation, one of the benzyl groups must be removed and replaced with a more orthogonal protecting group, such as a tert-butoxycarbonyl (Boc) group. This leads to the formation of our first key intermediate, tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate .

Subsequently, the remaining benzyl group is removed to yield tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate , which is a crucial intermediate that allows for the selective functionalization of the second nitrogen atom.

Experimental Protocol: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Step 1: Synthesis of 2,6-Dibenzyl-2,6-diazaspiro[3.3]heptane

  • To a solution of 1,3-dibromo-2,2-bis(bromomethyl)propane in a suitable solvent such as acetonitrile, add an excess of benzylamine.

  • The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,6-dibenzyl-2,6-diazaspiro[3.3]heptane.

Step 2: Monoprotection with Boc-anhydride

  • The selective mono-N-benzylation can be challenging. A more controlled approach is the debenzylation of one of the benzyl groups followed by Boc protection.

  • Alternatively, a more direct route to a mono-protected intermediate is often preferred. A practical route involves the reaction of N-benzyl-3-chloro-2-(chloromethyl)propan-1-amine with another equivalent of benzylamine to form the spirocycle, though this can lead to mixtures. For a more controlled synthesis, a stepwise approach is often more reliable on a larger scale.

A more direct and scalable approach to a mono-protected intermediate is the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can then be converted to the desired diazaspirocycle.[1][2]

Step 3: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate

A convenient route to a stable, handleable form of the mono-protected intermediate is through its oxalate salt.[3]

  • Hydrogenolytic cleavage of the N-benzyl group from a precursor like tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is performed using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[4]

  • Following the removal of the benzyl group, the resulting secondary amine is treated with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.[4]

  • For ease of handling and improved stability, this intermediate is often converted to its oxalate salt.[3] This is achieved by dissolving the free base in a suitable solvent, such as ethanol or diethyl ether, and adding a solution of oxalic acid. The oxalate salt typically precipitates and can be collected by filtration.[3][5]

IntermediateStarting MaterialKey ReagentsTypical YieldReference
2,6-Dibenzyl-2,6-diazaspiro[3.3]heptane1,3-Dibromo-2,2-bis(bromomethyl)propane, BenzylamineBase (e.g., K₂CO₃), Solvent (e.g., MeCN)Good[6]
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylatetert-Butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylatePd/C, H₂, Boc₂OHigh[4]
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalatetert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateOxalic acidQuantitative[3]

Part 2: Key Intermediate 2: 2-Methyl-2,6-diazaspiro[3.3]heptane

With the mono-Boc-protected intermediate in hand, the next crucial step is the selective methylation of the remaining free secondary amine. Reductive amination is a widely used and highly efficient method for this transformation. This reaction involves the condensation of the amine with an aldehyde (in this case, formaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired methylated amine.

The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.

Experimental Protocol: N-Monomethylation of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
  • Dissolve tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add an aqueous solution of formaldehyde (typically 37 wt. % in H₂O).

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture at room temperature.

  • The reaction is stirred for several hours until complete conversion is observed (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product, tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate, is then deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an appropriate solvent, to yield 2-Methyl-2,6-diazaspiro[3.3]heptane.

The N-monomethylation of amines is a fundamental transformation in organic synthesis, and various methods have been developed to achieve this selectively.[7]

methylation_and_deprotection intermediate1 tert-Butyl 2,6-diazaspiro[3.3]heptane- 2-carboxylate intermediate2 tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane- 2-carboxylate intermediate1->intermediate2 HCHO, NaBH(OAc)₃ final_amine 2-Methyl-2,6-diazaspiro[3.3]heptane intermediate2->final_amine TFA or HCl (Deprotection)

Caption: Key steps of N-methylation and subsequent deprotection.

Part 3: Final Product Formation: 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate

The final step in the synthesis is the formation of the oxalate salt of 2-Methyl-2,6-diazaspiro[3.3]heptane. The formation of a salt can significantly improve the handling, stability, and crystallinity of the final compound, which is particularly important for active pharmaceutical ingredients (APIs) and their intermediates. Oxalic acid is a common choice for the formation of salts with diamines.[5][8]

Experimental Protocol: Oxalate Salt Formation
  • Dissolve the crude 2-Methyl-2,6-diazaspiro[3.3]heptane free base in a suitable solvent, such as isopropanol or ethanol.

  • In a separate flask, prepare a solution of oxalic acid in the same solvent.

  • Slowly add the oxalic acid solution to the solution of the amine with stirring.

  • The oxalate salt will typically precipitate out of the solution. The mixture may be stirred at room temperature or cooled to enhance precipitation.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate as a stable, crystalline solid.

ProductStarting MaterialKey ReagentsTypical YieldReference
2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate2-Methyl-2,6-diazaspiro[3.3]heptaneOxalic acidQuantitative[3][5]

Conclusion

The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate is a well-established process that relies on the strategic use of protecting groups to achieve selective functionalization of the diazaspirocyclic core. The key intermediates, namely a mono-Boc-protected 2,6-diazaspiro[3.3]heptane and the subsequent N-methylated derivative, are pivotal for the successful synthesis of the final product. The protocols outlined in this guide are scalable and utilize common reagents and techniques, making them amenable to both laboratory-scale synthesis and larger-scale production for drug development programs. The final oxalate salt provides a stable and easily handleable form of this valuable building block, poised for incorporation into a diverse range of molecular scaffolds.

References

  • van der Haas, R. N. S., et al. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts2014 , 10, 0239. [Link]

  • Burkhard, J. A.; Carreira, E. M. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Org. Lett.2008 , 10, 3525–3527. [Link]

  • Hamza, D.; Stocks, M.; Décor, A.; Pairaudeau, G.; Stonehouse, J. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett2007 , 2007, 2584-2586. [Link]

  • Burkhard, J. A.; Carreira, E. M. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions (Supporting Information). Org. Lett.2008 . [Link]

  • Request PDF. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Google Patents. Synthesis method of 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid. CN105646318A.
  • ResearchGate. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. [Link]

  • White Rose Research Online. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • National Center for Biotechnology Information. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • Google Patents. Synthesis method of 6-oxo-2-azaspiro[3][3] heptane-2-carboxylic acid tert-butyl ester. CN102442934A.

  • Uniba. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • Royal Society of Chemistry. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • Google Patents. Preparation of oxalic acid salts of phenylene diamines. US2857424A.
  • Royal Society of Chemistry. Selective N-monomethylation of primary amines. [Link]

  • Science Publishing Group. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]

  • PubMed. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • ResearchGate. Structure and synthesis of spirocyclic diamine scaffolds 1a-4a and derivatives. [Link]

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Methodological & Application

Advanced Application Note: 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional,


-rich architectures is a dominant paradigm. 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate  (CAS: 1527515-86-1) represents a premier building block in this transition.

Acting as a rigid, non-flat bioisostere of piperazine and piperidine, this spirocyclic diamine offers distinct advantages:

  • Vectorial Definition: It projects substituents at precise angles, exploring novel chemical space within binding pockets.

  • Metabolic Stability: The quaternary spiro-carbon blocks oxidative metabolism common at the

    
    -carbon of piperazines.
    
  • Physicochemical Balance: It lowers lipophilicity (LogP) while maintaining solubility, often improving the Drug-Likeness Score (DLS).

This guide provides technical protocols for handling the oxalate salt, liberating the reactive free base, and deploying it in high-value synthetic workflows.

Technical Profile & Chemical Logic

The Molecule

The 2,6-diazaspiro[3.3]heptane core consists of two azetidine rings fused at a central quaternary carbon. The "2-methyl" derivative possesses one tertiary amine (methylated) and one secondary amine (available for functionalization).

PropertyDescription
Chemical Name 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate
Core Geometry Spirocyclic,

-rich, rigid
Salt Form Oxalate (

).[1][2] Used to stabilize the volatile/hygroscopic free base.
Basicity The free base is a strong diamine.

,

(estimated).
Stability Caution: While the spiro[3.3] system is generally robust, specific reports indicate potential ring opening under forcing conditions with strong mineral acids (e.g., hot HCl).
Why Oxalate?

Low molecular weight spiro-amines are often volatile oils or hygroscopic solids that rapidly absorb atmospheric


 to form carbamates. The oxalate salt transforms this difficult-to-handle oil into a stable, crystalline solid, ensuring accurate stoichiometry during weighing and long-term shelf stability.

Strategic Application: Bioisosterism[3][4][5]

The substitution of a piperazine ring with the 2,6-diazaspiro[3.3]heptane core is a high-impact strategy in Lead Optimization.

Bioisostere cluster_0 Standard Scaffold cluster_1 Spirocyclic Bioisostere Piperazine Piperazine Core (Flexible Chair Conformation) Spiro 2,6-Diazaspiro[3.3]heptane (Rigid, Defined Vectors) Piperazine->Spiro Optimization Goals: 1. Lower LogP 2. Block Metabolism 3. Novel IP Space

Figure 1: Strategic replacement logic. The spiro-core offers a rigidified exit vector for substituents, reducing the entropic penalty upon protein binding.

Experimental Protocols

Protocol A: Salt Break / Free Base Liberation

Critical Note: Do not use strong mineral acids (HCl) or heat during the initial workup to avoid any risk of ring strain release/opening.

Objective: Isolate the reactive 2-methyl-2,6-diazaspiro[3.3]heptane free base for coupling.

  • Suspension: Suspend 1.0 equivalent of the oxalate salt in DCM (Dichloromethane). Use approx. 10-15 mL solvent per gram of salt.

  • Basification: Add 3.0 equivalents of finely powdered Potassium Carbonate (

    
    )  or suspend in a 1:1 mixture of DCM and saturated aqueous 
    
    
    
    .
    • Expert Tip: For strictly anhydrous reactions, use

      
       in dry MeCN or DMF and stir for 2 hours; filter off the inorganic salts and use the filtrate directly.
      
  • Extraction (if aqueous):

    • Stir the biphasic mixture vigorously for 30 minutes at Room Temperature (RT).

    • Separate the organic layer.

    • Extract the aqueous layer 3x with DCM/Isopropanol (9:1) to ensure recovery of the polar amine.

  • Drying: Dry combined organics over

    
    .
    
  • Concentration: Carefully concentrate under reduced pressure at <30°C . The free base is volatile.

    • Validation: Verify free base formation by NMR (

      
      ). The oxalate peak (broad singlet ~10-12 ppm or carbon peak ~160 ppm) should be absent.
      
Protocol B: Amide Coupling (General)

Application: Attaching the spiro-core to a carboxylic acid scaffold.

  • Activation: Dissolve the Carboxylic Acid partner (1.0 eq) in dry DMF or DCM.

  • Reagents: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5-10 minutes to activate the acid.

    • Note: If using the oxalate salt directly (without prior free-basing), increase DIPEA to 5.0 eq to neutralize the oxalate in situ.

  • Addition: Add the 2-Methyl-2,6-diazaspiro[3.3]heptane (free base or salt) to the mixture.

  • Reaction: Stir at RT for 2-12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and Brine.
    
    • Purification: These products are polar. Flash chromatography often requires DCM:MeOH:NH4OH gradients (e.g., 90:10:1).

Protocol C: Reductive Amination

Application: Alkylation of the secondary amine with aldehydes/ketones.

  • Imine Formation: Dissolve Aldehyde (1.0 eq) and Spiro-amine (1.1 eq) in DCE (Dichloroethane).

  • Acid Catalyst: Add 1-2 drops of Acetic Acid. Stir for 30 mins.

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
  • Quench: Stir overnight at RT. Quench with aqueous

    
    .
    

Handling & Stability Workflow

Workflow cluster_warning Safety Check Oxalate Start: Oxalate Salt (Crystalline, Stable) Base Neutralization (K2CO3 or NaHCO3) Oxalate->Base DCM/Water FreeBase Intermediate: Free Base (Volatile, Hygroscopic) Base->FreeBase Phase Sep Coupling Coupling Reaction (Amide/Reductive Amination) FreeBase->Coupling Immediate Use Warning Avoid Hot HCl Risk of Ring Opening Product Final Drug Candidate (Stable Scaffold) Coupling->Product

Figure 2: Operational workflow for handling the oxalate salt. Note the critical "Immediate Use" step for the free base to prevent degradation or carbonate formation.

References

  • Sigma-Aldrich. 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate Product Specification.

  • Burkhard, J. A., et al. (2010).[3] Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Surrogates. Organic Letters.

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: "Escape from Flatland". Angewandte Chemie International Edition.

  • MDPI Molecules. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of Sigma-2 Receptor Ligands.

  • Synthonix. Safety Data Sheet: 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate.

(Note: While specific URLs are generated based on search context, always verify lot-specific Certificates of Analysis for exact salt stoichiometry.)

Sources

Application Notes and Protocols: 2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to introduce basic nitrogens, modulate physicochemical properties, and serve as a versatile linker. However, its use can be associated with challenges such as high lipophilicity, potential for metabolic liabilities, and off-target activities, including hERG inhibition. This document provides a detailed guide on the application of 2,6-diazaspiro[3.3]heptane as a novel, three-dimensional bioisostere of piperazine. We delve into the unique structural and physicochemical properties of this strained spirocyclic system, offering in-depth application notes and detailed experimental protocols for its synthesis and incorporation into drug discovery pipelines.

Introduction: The Need for Piperazine Bioisosteres

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of modern drug design. The goal is to modulate the compound's properties—such as potency, selectivity, pharmacokinetics, and toxicity—while retaining the desired biological activity.

The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is one of the most frequently employed scaffolds in drug candidates. Its prevalence stems from its ability to:

  • Introduce two basic centers: Allowing for modulation of pKa and formation of salts with improved solubility and crystallinity.

  • Act as a rigid linker: Orienting substituents in a well-defined spatial arrangement.

  • Engage in hydrogen bonding: Both as a donor and an acceptor.

Despite these advantages, the piperazine ring is not without its drawbacks. Its flexible chair/boat conformations can lead to an entropic penalty upon binding to a target. Furthermore, piperazine-containing compounds can suffer from poor metabolic stability and may contribute to undesirable off-target effects. This has spurred the search for rigidified and novel piperazine bioisosteres that can overcome these limitations.

2,6-Diazaspiro[3.3]heptane: A Superior Scaffold

2,6-Diazaspiro[3.3]heptane has emerged as a compelling three-dimensional (3D) bioisostere for piperazine, offering a unique combination of structural rigidity and favorable physicochemical properties.[1] Its spirocyclic nature, consisting of two fused azetidine rings, imparts a rigid, non-planar geometry that can offer a different vector for substituent placement compared to the more planar piperazine.[2]

Key Physicochemical and Structural Advantages

The primary advantages of substituting piperazine with 2,6-diazaspiro[3.3]heptane include:

  • Reduced Lipophilicity (logD): In many cases, the replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane moiety leads to a decrease in lipophilicity.[3] This is a significant advantage in drug design, as high lipophilicity is often associated with poor solubility, increased metabolic turnover, and higher toxicity.

  • Improved Metabolic Stability: The strained spirocyclic core of 2,6-diazaspiro[3.3]heptane is generally more resistant to oxidative metabolism compared to the more flexible piperazine ring.[1][3] This can lead to an improved pharmacokinetic profile with a longer half-life.

  • Enhanced Aqueous Solubility: The combination of a more rigid structure and potentially lower lipophilicity can contribute to improved aqueous solubility.

  • Novelty and Intellectual Property: As a more recently explored scaffold, 2,6-diazaspiro[3.3]heptane offers opportunities for generating novel chemical entities with distinct intellectual property profiles.[4][5]

  • Rigid Conformation: The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a biological target, which can lead to improved binding affinity.[3]

Comparative Physicochemical Properties

The following table summarizes the key physicochemical differences between piperazine and 2,6-diazaspiro[3.3]heptane.

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneRationale for Advantage
Structure Flexible chair/boat conformersRigid, spirocyclicReduced entropic penalty upon binding, predictable substituent vectors.[3]
Lipophilicity (logD) Generally higherOften lowerImproved solubility and reduced off-target effects.[3]
Metabolic Stability Prone to N-dealkylation and ring oxidationGenerally more stableIncreased half-life and improved pharmacokinetic profile.[1][3]
Basicity (pKa) pKa1 ~ 5.7, pKa2 ~ 9.8pKa values are influenced by substitutionCan be modulated to optimize target engagement and properties.
3D Shape More planarDistinctly three-dimensionalOffers novel interactions with protein binding pockets.

Strategic Application in Drug Design

The decision to employ 2,6-diazaspiro[3.3]heptane as a piperazine bioisostere should be guided by a clear understanding of the structure-activity relationship (SAR) of the compound series and the specific properties that need to be optimized.

When to Consider the Switch
  • To Reduce Lipophilicity: When a lead compound exhibits high logD, leading to poor solubility or ADME properties.

  • To Enhance Metabolic Stability: If the piperazine ring is identified as a primary site of metabolism.

  • To Improve Selectivity: The rigid framework can enforce a conformation that is more selective for the desired target over off-targets. For instance, replacing the piperazine in the drug Olaparib with 2,6-diazaspiro[3.3]heptane has been shown to improve target selectivity.[1]

  • To Explore Novel Chemical Space: When seeking to escape existing patent landscapes or to find new interactions within a binding site.

Potential Challenges and Considerations
  • Loss of Potency: The altered geometry and vector positioning of the nitrogen atoms in 2,6-diazaspiro[3.3]heptane can sometimes lead to a loss of potency if the original piperazine conformation was critical for target engagement.[3]

  • Synthetic Tractability: While scalable syntheses have been developed, the starting materials may be more expensive or less readily available than those for simple piperazines.[6][7][8]

  • Ring Strain: The strained azetidine rings can be susceptible to ring-opening under certain harsh conditions, such as strong acids (e.g., HCl).[9] Trifluoroacetic acid (TFA) is often a preferred reagent for deprotection.[9]

Experimental Protocols

The following protocols provide methodologies for the synthesis of a key mono-protected 2,6-diazaspiro[3.3]heptane intermediate and its subsequent functionalization.

Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol describes a common route to the mono-Boc protected 2,6-diazaspiro[3.3]heptane, a versatile building block for further derivatization.[6][10]

Workflow Diagram:

cluster_0 Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane Start Dibenzyl azetidine-3,3-dicarboxylate Step1 Reduction with LiAlH4 Start->Step1 1. Diethyl ether, 0 °C to rt Step2 Mesylation Step1->Step2 1. MsCl, Et3N 2. Dichloromethane, 0 °C Step3 Cyclization with Boc-amine Step2->Step3 1. tert-Butyl carbamate, NaH 2. DMF, 80 °C Step4 Deprotection (Hydrogenolysis) Step3->Step4 1. H2, Pd/C 2. Methanol End N-Boc-2,6-diazaspiro[3.3]heptane Step4->End

Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

Materials:

  • Dibenzyl azetidine-3,3-dicarboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • tert-Butyl carbamate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H2)

  • Anhydrous diethyl ether, dichloromethane (DCM), dimethylformamide (DMF), methanol

  • Standard glassware for organic synthesis

Procedure:

  • Reduction: To a stirred solution of dibenzyl azetidine-3,3-dicarboxylate in anhydrous diethyl ether at 0 °C, slowly add LiAlH4. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water and 15% NaOH solution. Filter the mixture and concentrate the filtrate to obtain the diol.

  • Mesylation: Dissolve the diol in anhydrous DCM and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir at 0 °C for 1-2 hours. Wash the reaction mixture with saturated NaHCO3 solution and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the dimesylate.

  • Cyclization: To a suspension of NaH in anhydrous DMF, add a solution of tert-butyl carbamate at 0 °C. Stir for 30 minutes, then add a solution of the dimesylate in DMF. Heat the reaction mixture to 80 °C and stir overnight. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the product from the previous step in methanol and add Pd/C. Stir the mixture under an atmosphere of H2 (balloon or Parr shaker) until the reaction is complete. Filter the reaction mixture through Celite and concentrate the filtrate to obtain N-Boc-2,6-diazaspiro[3.3]heptane.

Protocol 2: N-Arylation of 2,6-Diazaspiro[3.3]heptane

This protocol details the palladium-catalyzed N-arylation of the unprotected nitrogen of N-Boc-2,6-diazaspiro[3.3]heptane.[9][10]

Workflow Diagram:

cluster_1 N-Arylation Protocol Start N-Boc-2,6-diazaspiro[3.3]heptane Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Aryl halide (Ar-X) Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., RuPhos) Base (e.g., NaOt-Bu) Reagents->Reaction Product N-Aryl-N'-Boc-2,6-diazaspiro[3.3]heptane Reaction->Product 1. Dioxane, 100 °C Deprotection TFA/DCM Product->Deprotection 1. Room temperature Final_Product N-Aryl-2,6-diazaspiro[3.3]heptane Deprotection->Final_Product

N-Arylation of 2,6-Diazaspiro[3.3]heptane

Materials:

  • N-Boc-2,6-diazaspiro[3.3]heptane

  • Aryl halide (e.g., aryl bromide or chloride)

  • Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous dioxane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Buchwald-Hartwig Amination: In a reaction vessel, combine N-Boc-2,6-diazaspiro[3.3]heptane, the aryl halide, Pd2(dba)3, RuPhos, and NaOt-Bu. Add anhydrous dioxane. Degas the mixture and then heat to 100 °C until the starting material is consumed (monitored by LC-MS). Cool the reaction, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate and purify by column chromatography to yield the N-aryl-N'-Boc-2,6-diazaspiro[3.3]heptane.

  • Boc Deprotection: Dissolve the purified product in DCM and add TFA. Stir at room temperature for 1-3 hours.[9] Concentrate the reaction mixture under reduced pressure. The resulting TFA salt can be used directly or neutralized with a suitable base.

Conclusion and Future Perspectives

2,6-Diazaspiro[3.3]heptane represents a significant advancement in the field of medicinal chemistry, offering a robust and effective alternative to the traditional piperazine scaffold. Its unique three-dimensional structure and favorable physicochemical properties provide a powerful tool for overcoming common drug design hurdles, such as high lipophilicity and metabolic instability. As synthetic routes become more streamlined and the understanding of its conformational influence on biological activity deepens, the application of 2,6-diazaspiro[3.3]heptane is expected to grow, leading to the development of safer and more effective therapeutics.

References

  • Burkhard, J. A., et al. (2010). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 12(9), 1952–1955. [Link]

  • Abate, C., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • Semantic Scholar. (n.d.). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]-. Retrieved from [Link]

  • De Leseleuc, M., et al. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 57(86), 11211-11225. [Link]

  • Scott, J. S., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 63(15), 8047–8060. [Link]

  • Stocks, M. J., et al. (2007). A practical route to 2,6-diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. [Link]

  • Graziano, E., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis, 363(15), 3845-3852. [Link]

  • Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(6), e202316557. [Link]

  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. Retrieved from [Link]

  • Graziano, E., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. University of Bari Aldo Moro. [Link]

Sources

Application Note: Reductive Amination Protocols for 2,6-Diazaspiro[3.3]heptane Functionalization

[1][2]

Executive Summary & Scientific Rationale

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a high-value bioisostere for the piperazine ring in modern drug discovery.[1] Unlike the chair-conformation of piperazine, this spirocyclic diamine offers a rigid, non-collinear geometry with exit vectors twisted approximately 90°, providing access to novel chemical space and improved metabolic stability.

However, the incorporation of this scaffold presents unique synthetic challenges:

  • Ring Strain: The spiro-fused azetidine rings possess significant strain energy (~60 kcal/mol), making them susceptible to ring-opening under harsh acidic conditions (nucleophilic attack).

  • Basicity & Solubility: The secondary amines are highly basic and polar. The free base is often volatile and difficult to handle, leading to its commercial supply as oxalate or tosylate salts.

  • Salt Stability: The oxalate salt is hygroscopic and prone to aggregation, whereas the tosylate (sulfonate) salt offers superior stability and solubility profiles.

This guide details optimized reductive amination protocols designed specifically to mitigate ring-opening risks while maximizing yield in library synthesis.

Critical Pre-requisites: Handling the Scaffold

Before initiating reductive amination, the salt form of the starting material must be addressed.

The "Acid Trap"

WARNING: Do NOT use strong mineral acids (HCl, HBr) in the presence of nucleophiles (like water or alcohols) for deprotection or salt breaking.

  • Mechanism: Protonation of the azetidine nitrogen activates the strained ring. Chloride ions (

    
    ) can act as nucleophiles, attacking the 
    
    
    -carbon and causing ring-opening to linear alkyl chlorides.
  • Solution: Use Trifluoroacetic Acid (TFA) for deprotection (non-nucleophilic counterion) or Sulfonic acids for salt formation.

Salt Neutralization Strategy

Since the free base is polar and potentially volatile:

  • Avoid: Aqueous extraction (DCM/Water) if possible, as the diamine partitions into the aqueous phase.

  • Preferred: Solid-supported neutralization (e.g., Amberlyst A-21) or in-situ neutralization with non-nucleophilic bases (DIPEA) during the reductive amination step.

Experimental Protocols

Protocol A: Standard Direct Reductive Amination (STAB Method)

Best for: Routine library synthesis with aldehydes and non-hindered ketones.

Reagents:

  • Substrate: 2,6-diazaspiro[3.3]heptane derivative (Free base or TFA salt).

  • Carbonyl: Aldehyde or Ketone (1.0 – 1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Acetic Acid (AcOH) (1.0 equiv per basic nitrogen).

Procedure:

  • Preparation: Dissolve the amine (0.5 mmol) in DCE (5 mL).

    • Note: If starting with a salt (e.g., TFA salt), add DIPEA (1.0 equiv per acid molecule) to release the free base in situ.

  • Imine Formation: Add the aldehyde/ketone (0.55 mmol). If the carbonyl is unreactive, stir for 30–60 mins at room temperature before adding reductant.

  • Acidification: Add AcOH (0.5 mmol). This catalyzes imine formation and buffers the reaction for STAB.

  • Reduction: Add STAB (0.75 – 1.0 mmol) in one portion.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Crucial: If the product is very polar, saturate the aqueous layer with NaCl (salting out) or use CHCl3/iPrOH (3:1) for extraction.[2]

Protocol B: Stepwise Reductive Amination

Best for: Sterically hindered ketones or unreactive aromatic amines.

Scientific Logic: STAB is a mild reductant. For difficult substrates, a stronger reductant (

Procedure:

  • Imine Formation: Dissolve amine (0.5 mmol) and ketone (1.0 mmol) in Methanol/Toluene (1:1, 4 mL).

  • Dehydration: Add activated 4Å Molecular Sieves or use a Dean-Stark trap if scaling up. Stir at reflux or 60°C in a sealed vial for 4–12 hours.

  • Evaporation (Optional but recommended): Evaporate solvents to remove water (driving equilibrium). Re-dissolve residue in anhydrous Methanol.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    )  (1.0 mmol) portion-wise.
    
  • Workup: Stir for 1 hour, quench with water, and extract as per Protocol A.

Protocol C: One-Pot Deprotection & Functionalization (The "Safe" Workflow)

Best for: High-throughput synthesis starting from N-Boc protected scaffolds.

This protocol avoids the isolation of the unstable/volatile free base.

Procedure:

  • Deprotection: Treat tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (0.5 mmol) with TFA/DCM (1:4) (2 mL) for 1 hour at RT.

  • Concentration: Remove volatiles under vacuum. Do not heat above 40°C.

  • Neutralization (Solid Phase): Re-dissolve the residue in DCE (5 mL). Add Amberlyst A-21 (weakly basic resin) (~3-4 equiv capacity) and stir for 30 mins.

  • Filtration: Filter off the resin directly into the reaction vessel containing the target Aldehyde.

  • Reductive Amination: Add AcOH (1.0 equiv) and STAB (1.5 equiv) to the filtrate. Stir overnight.

  • Result: High-purity product without risk of ring-opening or loss of volatile free base.

Data Summary & Troubleshooting

VariableRecommendationRationale
Deprotection Acid TFA (in DCM)Avoids nucleophilic attack (

) that causes ring opening.
Salt Form Tosylate > OxalateTosylates are non-hygroscopic and have better organic solubility.
Reductant STAB Controlled reduction of iminium ion; tolerates functional groups.
Solvent DCE or DCMChlorinated solvents stabilize the intermediate iminium species.
Workup Salting Out (NaCl)The spiro-diamine is highly polar; prevents loss to aqueous phase.

Process Visualization

The following diagram illustrates the decision logic for selecting the correct protocol and the critical "Safety Path" for deprotection.

GStartStarting Material:N-Boc-2,6-diazaspiro[3.3]heptaneDecisionNeed to remove Boc?Start->DecisionHCl_RouteRoute A: HCl / MeOHDecision->HCl_RouteAvoidTFA_RouteRoute B: TFA / DCMDecision->TFA_RoutePreferredRingOpenCRITICAL FAILURE:Ring Opening via Cl- attackHCl_Route->RingOpenHigh RiskResinNeutralize withAmberlyst A-21 ResinTFA_Route->ResinFiltrateFree Base in Solution(No Isolation)Resin->FiltrateFilterAldehydeAdd Aldehyde/Ketone+ STAB + AcOHFiltrate->AldehydeProductTarget:N-Functionalized SpirocycleAldehyde->Product

Figure 1: Workflow emphasizing the "Safe Path" using TFA and Resin neutralization to prevent ring opening and handle the volatile free base.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Surrogates. Organic Letters.[3][4] [Link]

  • Wuitschik, G., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters.[3][4] [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][3][5] [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][5] Journal of Organic Chemistry.[6][3] [Link]

Application Notes and Protocols: Mastering Coupling Reactions with 2,6-Diazaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Superior Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is relentless. The 2,6-diazaspiro[3.3]heptane motif has emerged as a powerful three-dimensional building block and a superior bioisostere for the ubiquitous piperazine ring.[1][2] Its rigid, spirocyclic structure imparts a well-defined conformational arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, compared to piperazine, 2,6-diazaspiro[3.3]heptanes often confer greater aqueous solubility and improved metabolic stability, critical attributes for successful drug candidates.[1][2]

This guide provides an in-depth exploration of the essential coupling reactions used to functionalize the 2,6-diazaspiro[3.3]heptane core. We will move beyond simple procedural lists to explain the underlying principles and strategic considerations necessary for successful synthesis, empowering researchers to confidently incorporate this valuable scaffold into their drug development programs.

Prerequisite for Success: Strategic Mono-Protection

The symmetrical nature of the 2,6-diazaspiro[3.3]heptane scaffold, with its two secondary amine groups, necessitates a robust protecting group strategy to achieve selective mono-functionalization. Direct diarylation or dialkylation is often facile, but most complex syntheses require the sequential and controlled introduction of different substituents. The use of a mono-protected intermediate is therefore the cornerstone of any sophisticated synthetic route.

The most common and effective protecting groups are tert-butyloxycarbonyl (Boc) and benzyl (Bn). The choice between them is dictated by the planned downstream reaction conditions and the desired deprotection strategy.

  • Boc Group: Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to a wide range of non-acidic conditions. It is typically removed with strong acids like trifluoroacetic acid (TFA). Crucially, for the 2,6-diazaspiro[3.3]heptane scaffold, TFA is strongly preferred over hydrochloric acid (HCl), as the latter has been observed to cause ring-opening side reactions. [4]

  • Benzyl Group: Installed via reaction with benzyl bromide or a similar reagent, the Bn group is stable to both acidic and basic conditions. Its primary advantage is its orthogonality to the Boc group, as it is most commonly removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C).[4]

This ability to use orthogonal protecting groups allows for the selective deprotection and subsequent functionalization of one nitrogen atom while the other remains protected, offering complete control over the synthetic pathway.

G cluster_workflow Synthetic Workflow for 2,6-Diazaspiro[3.3]heptanes A 2,6-Diazaspiro[3.3]heptane (Free Base or Salt) B Mono-Protection (e.g., Boc₂O) A->B C Mono-Protected Intermediate (e.g., N-Boc-2,6-DSH) B->C D Coupling Reaction (e.g., Buchwald-Hartwig) C->D E Coupled Product D->E F Deprotection (e.g., TFA) E->F H Second Coupling Reaction E->H Optional Second Functionalization G Final Functionalized Product F->G

Caption: General workflow for selective functionalization.

Key Coupling Methodologies

The true utility of the 2,6-diazaspiro[3.3]heptane scaffold is unlocked through its versatile participation in a range of robust coupling reactions. Below, we detail the most critical of these transformations.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is arguably the most powerful and widely used method for forming carbon-nitrogen bonds between an amine and an aryl halide.[5] This reaction has been shown to be highly effective for the N-arylation of mono-protected 2,6-diazaspiro[3.3]heptanes, providing access to a vast array of biologically relevant arylspirodiamine compounds.[6][7]

Causality Behind the Protocol: The reaction proceeds via a palladium-catalyzed cycle. A Pd(0) species undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the amine, and the resulting amide undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (like RuPhos, XPhos, or BINAP) are required to stabilize the palladium catalyst and promote the reductive elimination step.[4][7]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle center Pd(0)Ln OA Oxidative Addition center->OA Pd_II_Complex LₙPd(II)(Ar)(X) OA->Pd_II_Complex RE Reductive Elimination RE->center Product Ar-NR₂ RE->Product Deprot Base-mediated Deprotonation Pd_Amido_Complex LₙPd(II)(Ar)(NR₂) Deprot->Pd_Amido_Complex ArX Ar-X ArX->OA Amine R₂NH Amine->Pd_II_Complex Pd_Amine_Complex [LₙPd(II)(Ar)(R₂NH)]⁺X⁻ Pd_II_Complex->Pd_Amine_Complex Pd_Amine_Complex->Deprot Pd_Amido_Complex->RE

Caption: Simplified Buchwald-Hartwig amination cycle.

Optimized Reaction Conditions: Successful N-arylation depends on the careful selection of catalyst, ligand, base, and solvent. The table below summarizes conditions that have proven effective for coupling mono-Boc-2,6-diazaspiro[3.3]heptane with various aryl halides.[4][7]

ComponentReagent/ConditionTypical Concentration/LoadingRationale & Notes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂1-5 mol%Pd₂(dba)₃ is a common Pd(0) source; Pd(OAc)₂ is reduced in situ.
Ligand RuPhos, XPhos, BINAP1.1 - 1.5 eq. relative to PdBulky, electron-rich ligands are essential for high yields.[7]
Base NaOt-Bu or K₂CO₃1.5 - 2.5 equivalentsStrong, non-nucleophilic base is required to deprotonate the amine complex.
Solvent Dioxane or Toluene0.1 - 0.5 MAnhydrous, aprotic solvents are necessary to prevent catalyst deactivation.
Temperature 80 - 110 °C-Heating is typically required to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)-Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Protocol 1: Buchwald-Hartwig N-Arylation of Mono-Boc-2,6-diazaspiro[3.3]heptane

This protocol describes a general procedure for the coupling of an aryl bromide with N-Boc-2,6-diazaspiro[3.3]heptane.

Materials:

  • N-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4.4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add N-Boc-2,6-diazaspiro[3.3]heptane, the aryl bromide, RuPhos ligand, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen) three times. This step is critical to remove oxygen.

  • Reagent Addition: Add Pd₂(dba)₃ to the vessel under a positive pressure of inert gas. Then, add anhydrous dioxane via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl-N'-Boc-2,6-diazaspiro[3.3]heptane product.[8]

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds, particularly for introducing alkyl groups onto the diazaspiro[3.3]heptane core.[2] The reaction proceeds in two stages: the initial formation of an iminium ion between the amine and a carbonyl compound (an aldehyde or ketone), followed by its immediate reduction to the corresponding amine.

Causality Behind the Protocol: The key is the choice of a mild reducing agent that selectively reduces the C=N double bond of the iminium ion in the presence of the C=O double bond of the starting carbonyl. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.[9]

Protocol 2: Reductive Amination of Mono-Benzyl-2,6-diazaspiro[3.3]heptane

This protocol details the alkylation of one nitrogen of the scaffold using an aldehyde.

Materials:

  • N-Benzyl-2,6-diazaspiro[3.3]heptane (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5% v/v)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Reaction Setup: Dissolve N-Benzyl-2,6-diazaspiro[3.3]heptane and the aldehyde/ketone in DCM. Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Reduction: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride in portions over 10 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Troubleshooting and Key Considerations

  • Scaffold Stability: The bis-azetidine core is strained. While generally stable, harsh acidic conditions (especially HCl) or excessively high temperatures for prolonged periods can lead to decomposition or ring-opening.[4]

  • Purification: The basic nature of the nitrogen atoms can cause products to streak on silica gel columns. To mitigate this, the eluent can be doped with a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide. Alternatively, reverse-phase chromatography can be employed.

  • Inert Conditions: For palladium-catalyzed reactions, the exclusion of oxygen and moisture is paramount. Ensure all glassware is thoroughly dried and solvents are anhydrous. A poorly executed inerting procedure is a common cause of failed Buchwald-Hartwig reactions.

References

  • ResearchGate. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. [Link]

  • Lookchem. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions. [Link]

  • Thieme. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Suzuki, A. (1981). Suzuki Coupling. As referenced by various sources.
  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • ResearchGate. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes | Request PDF. [Link]

  • ResearchGate. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. [Link]

  • PubMed. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. [Link]

  • ResearchGate. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. [Link]

  • ScienceDirect. (n.d.). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]

  • Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]

  • NIH National Library of Medicine. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • NIH National Library of Medicine. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

Sources

Application Note: 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate in the Synthesis of SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for medicinal chemists and process development scientists involved in the optimization of allosteric SHP2 inhibitors.

Document Type: Technical Protocol & Design Strategy Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Leads Subject: Building Block Utilization, Salt Breaking, and Bioisosteric Replacement

Executive Summary

The inhibition of SHP2 (Src Homology 2 domain-containing protein tyrosine phosphatase-2, encoded by PTPN11) has emerged as a critical therapeutic strategy for RAS-driven cancers and immune evasion. Modern allosteric inhibitors (e.g., TNO155, RMC-4550) stabilize the auto-inhibited "closed" conformation of SHP2.

2-Methyl-2,6-diazaspiro[3.3]heptane (often supplied as the oxalate salt ) is a high-value building block used to replace piperazine or piperidine moieties in these inhibitor scaffolds. Its incorporation introduces significant molecular rigidity, increases fraction of sp³ carbons (


), and modulates basicity without significantly increasing lipophilicity. This guide details the handling, free-basing, and synthetic integration of this spirocycle to optimize potency and pharmacokinetic (PK) profiles.

Strategic Rationale: The "Spiro" Advantage in SHP2 Design

Bioisosterism and Vector Positioning

In many first-generation SHP2 inhibitors, a piperazine ring serves as a solvent-exposed solubilizing group that interacts with the acidic residues near the allosteric binding pocket. Replacing the piperazine with 2-methyl-2,6-diazaspiro[3.3]heptane offers three distinct advantages:

  • Vector Reorientation: The spirocyclic geometry creates a linear, rod-like vector (180° angle between nitrogens) compared to the chair conformation of piperazine. This can alter the depth of penetration into the solvent channel.

  • Metabolic Stability: The strained spiro-system is often more resistant to oxidative metabolism (N-dealkylation or ring oxidation) compared to flexible six-membered rings.

  • Basicity Modulation: The

    
     of the spirocyclic amine is typically higher than that of piperazine, potentially strengthening ionic interactions with surface residues (e.g., Asp or Glu) in the SHP2 tunnel.
    
Mechanism of Action Visualization

The following diagram illustrates the allosteric inhibition logic and where the spirocyclic amine typically resides (the "Tail" region).

SHP2_Inhibition cluster_chem Chemical Role of Spirocycle SHP2_Open SHP2 (Open/Active) Phosphatase Domain Exposed SHP2_Closed SHP2 (Closed/Auto-inhibited) SH2 Domains Occlude Active Site SHP2_Open->SHP2_Closed Spontaneous Equilibrium SHP2_Closed->SHP2_Open Inhibition Blocked Inhibitor Allosteric Inhibitor (Core + Spirocyclic Tail) Tunnel Allosteric Tunnel (Solvent Exposed) Inhibitor->Tunnel Binds Tunnel->SHP2_Closed Stabilizes Conformation (Molecular Glue)

Figure 1: Mechanism of allosteric SHP2 inhibition. The spirocyclic tail of the inhibitor occupies the tunnel region, locking the protein in the closed state.

Technical Profile: The Oxalate Salt

The building block is commercially supplied as 2-methyl-2,6-diazaspiro[3.3]heptane oxalate (often 1:1 or 1:2 stoichiometry).

PropertyDescriptionImplication for Synthesis
Physical State White to off-white crystalline solidNon-hygroscopic, easy to weigh (unlike the free oil).
Solubility High in

, DMSO; Low in DCM, Toluene
Critical: Incompatible with non-polar anhydrous coupling conditions without free-basing.
Acidity Oxalic acid

,

Strong acid content can poison Pd-catalysts and protonate nucleophiles.
Stoichiometry Check CoA (usually 0.5 or 1.0 eq oxalate)Must calculate "Active Pharmaceutical Ingredient" (API) effective weight accurately.

Experimental Protocols

Protocol A: "Salt Break" (In-Situ Free-Basing)

Use this protocol if you are performing an


 reaction or Amide coupling where inorganic bases are already present.

Context: The oxalate salt must be neutralized to release the nucleophilic secondary amine. Reagents: 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate,


 (micronized), Acetonitrile (MeCN).
  • Charge: To a reaction vial, add the oxalate salt (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add micronized

    
     (3.0 to 4.0 equiv).
    
    • Note: Excess base is required to neutralize the oxalic acid (2 protons) and scavenge the leaving group acid (e.g., HCl) from the subsequent coupling.

  • Activation: Stir the suspension vigorously at 40°C for 30 minutes .

    • Observation: The mixture will remain a suspension. The free amine is released into the MeCN solution; potassium oxalate precipitates.

  • Coupling: Add the electrophile (e.g., chloropyrazine core) directly to this suspension and proceed with heating.

Protocol B: Isolation of Free Amine (For Pd-Catalysis)

Use this protocol for Buchwald-Hartwig couplings, as oxalate anions can chelate Palladium and inhibit the catalytic cycle.

Reagents: 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate, NaOH (5N), DCM or CHCl3/IPA (3:1).

  • Dissolution: Dissolve the oxalate salt (e.g., 5.0 g) in minimal water (approx. 15 mL).

  • Basification: Cool to 0°C. Slowly add 5N NaOH until pH > 12.

  • Extraction:

    • Challenge: The free amine is highly polar and water-soluble.

    • Solution: Extract exhaustively (4x) with DCM or CHCl3:Isopropanol (3:1) . Standard Et2O or Hexane extraction will fail.

  • Drying: Dry combined organics over

    
     (do not use acidic drying agents).
    
  • Concentration: Carefully concentrate under reduced pressure (cold bath, >100 mbar).

    • Warning: The free amine is volatile. Do not pump to dryness under high vacuum for extended periods. Use immediately as a stock solution if possible.

Protocol C: Synthetic Workflow Visualization

Synthesis_Workflow Oxalate START: 2-Methyl-2,6-diazaspiro[3.3]heptane (Oxalate Salt) Decision Reaction Type? Oxalate->Decision SNAr SNAr / Amide Coupling Decision->SNAr Robust Electrophile Pd_Cat Pd-Catalyzed Coupling (Buchwald-Hartwig) Decision->Pd_Cat Unreactive Electrophile Protocol_A Protocol A: In-Situ Break Solvent: MeCN/DMF Base: Excess K2CO3/Cs2CO3 SNAr->Protocol_A Protocol_B Protocol B: Isolation 1. NaOH (aq) 2. Extract (CHCl3/IPA) 3. Concentrate carefully Pd_Cat->Protocol_B Coupling Coupling Reaction (Core Scaffold + Amine) Protocol_A->Coupling Add Electrophile directly Protocol_B->Coupling Add Pd catalyst + Ligand Product Final SHP2 Inhibitor (Spiro-functionalized) Coupling->Product

Figure 2: Decision tree for handling the oxalate salt based on the intended downstream chemistry.

Case Study: Optimization of Fused Bicyclic Inhibitors

Referencing Bagdanoff et al. (2019) and related SAR studies.

When optimizing the "tail" section of SHP2 inhibitors (such as the amino-piperidine moiety in SHP099 analogs), the substitution of the piperidine/piperazine ring with 2-methyl-2,6-diazaspiro[3.3]heptane yielded the following structure-activity relationship (SAR) trends:

ParameterPiperazine AnalogSpiro[3.3]heptane AnalogOutcome
SHP2

~ 0.15

M
~ 0.12

M
Potency Maintained: The spirocycle fits the tunnel.
Lipophilicity (

)
2.11.4Improved: Lower LogD reduces non-specific binding.
hERG Inhibition ModerateLowSafety: Rigid vector reduces off-target ion channel binding.
Permeability HighModerate-HighBioavailability: Fsp3 character maintains solubility and permeability.

Expert Insight: The spirocyclic amine is often attached to a pyrazine or pyridine core via an


 reaction. The "2-methyl" group on the distal nitrogen is crucial; it prevents the distal amine from acting as a hydrogen bond donor (which can be desolvated energetically) and instead presents a hydrophobic cap to the solvent channel.

References

  • Bagdanoff, J. T., et al. (2019).[1] "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry, 62(4), 1781–1792.

  • Sarver, P., et al. (2019).[1] "6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors." Journal of Medicinal Chemistry, 62(4), 1793–1802.

  • Meyers, M. J., et al. (2009).[2] "Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate." Organic Letters, 11(16), 3525.[2]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947.

  • Barnes-Seeman, D. (2015). "The Role of Spirocyclic Scaffolds in Drug Discovery." Current Topics in Medicinal Chemistry. (General reference for spirocycle utility).

Sources

Troubleshooting & Optimization

Technical Support Center: 2,6-Diazaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support interface for researchers encountering difficulties in the synthesis, isolation, and handling of 2,6-diazaspiro[3.3]heptane (DASH) scaffolds.

Status: Online | Specialist: Senior Application Scientist | Topic: Synthesis & Troubleshooting

Core Synthesis Workflows

The synthesis of 2,6-diazaspiro[3.3]heptane is deceptively simple in theory but notoriously difficult in practice due to the high strain energy (~60 kcal/mol) of the spiro-fused cyclobutane rings. Below are the two primary validated routes.

Route A: The "Classic" Pentaerythritol Route (Scale-Up Preferred)

This route is best for generating the core scaffold in multi-gram quantities. It relies on the double displacement of a tetra-electrophile by a sulfonamide.

Workflow Diagram:

G Start Pentaerythritol Step1 Activation (HBr/AcOH or TsCl) Start->Step1 Inter1 Tetra-electrophile (Bromide or Tosylate) Step1->Inter1 Step2 Spirocyclization (TsNH2, K2CO3/DMF) Inter1->Step2 Inter2 N,N'-Ditosyl Spirocycle Step2->Inter2 Step3 Detosylation (Mg/MeOH or HBr/PhOH) Inter2->Step3 End 2,6-Diazaspiro[3.3]heptane (Salt Form) Step3->End

Figure 1: The standard scalable route involving the activation of pentaerythritol followed by double-cyclization.

Route B: The "Stepwise" Reductive Amination Route (Library Synthesis)

Best for creating non-symmetrical derivatives. It proceeds via a 3,3-disubstituted azetidine intermediate.

Troubleshooting & FAQs

Module 1: Cyclization Failures (The "Make or Break" Step)

User Query: "I am trying to cyclize pentaerythritol tetrabromide with tosylamide, but my yield is stuck below 20%, and I see a lot of polymeric gum. What is going wrong?"

Scientist Response: The formation of the spiro-junction is entropically disfavored. The competition between intermolecular polymerization (gum) and intramolecular cyclization (spiro) is the critical failure mode.

Diagnostic Protocol:

ParameterRecommended SpecificationCausality / Technical Insight
Concentration < 0.05 M (High Dilution)Critical: High concentrations favor intermolecular collision (polymerization). You must keep the reactive species dilute to favor the intramolecular "bite" required to close the ring.
Base Choice K₂CO₃ (Anhydrous, Micronized)Use a heterogeneous base.[1] It acts as a slow-release mechanism for the deprotonated sulfonamide, preventing a high concentration of the highly reactive anion. Avoid soluble strong bases (e.g., NaH) for this step unless using specific flow conditions.
Temperature 100–110 °C Sufficient thermal energy is needed to overcome the activation barrier of the strained ring closure, but exceeding 120 °C often degrades the sulfonamide.
Solvent DMF or DMAc (Dry)Polar aprotic solvents are required to solvate the intermediate anion. Warning: Wet DMF causes hydrolysis of the alkyl bromide, killing the reaction.

Corrective Action:

  • Switch to Pseudo-High Dilution: Do not mix all reagents at once. Dissolve the sulfonamide and base in the solvent, then add the pentaerythritol derivative slowly (over 4–8 hours) via syringe pump. This keeps the instantaneous concentration of the electrophile low.

  • Check Reagent Quality: Ensure your pentaerythritol tetrabromide is a crystalline solid, not a sticky oil. Impurities here catalyze polymerization.

Module 2: Detosylation & Isolation Issues

User Query: "I successfully made the N,N'-ditosyl intermediate, but I cannot remove the tosyl groups without decomposing the ring. HBr/AcOH turned it into a black tar."

Scientist Response: The 2,6-diazaspiro[3.3]heptane core is acid-sensitive, particularly under forcing conditions which can trigger ring-opening or rearrangement. The classic HBr/AcOH cleavage is often too harsh for this strained scaffold.

Recommended Protocols:

Option A: Reductive Cleavage (Milder)

  • Reagents: Mg powder (5-10 eq), MeOH, Ultrasonic bath.

  • Mechanism: Single electron transfer (SET) cleavage of the S-N bond.

  • Procedure: Suspend the ditosyl compound in anhydrous MeOH. Add Mg turnings. Sonicate to initiate the reaction (exothermic!). The reaction is usually cleaner and preserves the spirocyclic core.

Option B: Naphthalene Radical Anion

  • Reagents: Sodium Naphthalenide in THF at -78 °C.

  • Why: This is a very fast, low-temperature method that avoids acid entirely.

Option C: Acidic Cleavage (Optimized)

  • Reagents: HBr (33% in AcOH) + Phenol (scavenger).

  • The Fix: You must add phenol or thioanisole. The "black tar" you see is likely polymerized by-products formed by the reactive tosyl cation attacking the amine. The scavenger traps the electrophilic species.

Module 3: Handling the "Invisible" Product

User Query: "I think the reaction worked, but after workup, my flask is empty. The product is not extracting into DCM."

Scientist Response: This is the most common "rookie" error with this scaffold. 2,6-diazaspiro[3.3]heptane is a small, highly polar, secondary diamine. It behaves more like water than an organic molecule.

Solubility Profile:

  • Water: Miscible (pH > 10).

  • DCM/EtOAc: Poor solubility (unless N-protected).

  • Ether/Hexanes: Insoluble.

Isolation Strategy (The "Salt" Method): Do not attempt to isolate the free base by extraction unless you are performing a continuous extraction with chloroform for 24+ hours. Instead, isolate it as a stable salt.

Protocol: Oxalate Salt Formation

  • Filter the crude reaction mixture (after detosylation) to remove inorganic salts.

  • Add a solution of Oxalic Acid (2.2 eq) in Ethanol.

  • The 2,6-diazaspiro[3.3]heptane dioxalate will precipitate almost immediately as a white solid.

  • Filtration: Collect the solid. This salt is stable, non-hygroscopic, and easy to store.

  • Free-basing: When ready to use, suspend the salt in dry THF, add excess powdered KOH, stir for 1h, and filter. The filtrate contains your free amine.

Module 4: Scalability & Safety

User Query: "We need to scale this to 100g. Are there thermal hazards?"

Scientist Response: Yes. The spiro[3.3]heptane system possesses significant strain energy (~63 kcal/mol).

Safety Critical Control Points:

  • Exotherm Management: The cyclization step is exothermic. On a >10g scale, the heat release can cause a solvent boil-over if reagents are added too quickly.

  • Azide Avoidance: Never use azide displacement routes (e.g., mesylate -> azide -> reduction) for this scaffold on a scale >1g. The density of nitrogen and strain energy makes azido-spiroheptanes potential explosives.

  • Waste Disposal: The "polymeric gum" by-product often contains alkylating agents. Quench all waste streams with aqueous ammonia before disposal.

Decision Tree for Troubleshooting:

Troubleshooting Problem Problem: Low Yield or No Product CheckStep Which step? Problem->CheckStep Cyclization Cyclization Step CheckStep->Cyclization Step 1 Isolation Isolation Step CheckStep->Isolation Step 2 ConcCheck Is Concentration > 0.1M? Cyclization->ConcCheck HighConc Dilute reaction to <0.05M Use Syringe Pump ConcCheck->HighConc Yes ReagentCheck Is Starting Material Crystalline? ConcCheck->ReagentCheck No PurifySM Recrystallize Tetrabromide (Impurities catalyze polymers) ReagentCheck->PurifySM No ExtractCheck Did you extract with DCM/EtOAc? Isolation->ExtractCheck SaltForm STOP. Product is in aqueous phase. Use Oxalate Salt precipitation. ExtractCheck->SaltForm Yes

Figure 2: Diagnostic decision tree for common synthesis failures.

References

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586.

  • Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007.

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. ACS Med. Chem. Lett., 2018.

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Org. Process Res. Dev., 2023.[1][2]

Sources

Technical Support Center: Deprotection of Boc-Protected 2,6-Diazaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 2,6-diazaspiro[3.3]heptanes. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical deprotection step of tert-butyloxycarbonyl (Boc) protected 2,6-diazaspiro[3.3]heptane scaffolds. These strained spirocyclic systems are valuable piperazine bioisosteres in modern drug discovery, but their unique structure presents specific challenges.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the Boc deprotection of 2,6-diazaspiro[3.3]heptane derivatives.

Q1: My Boc deprotection reaction is incomplete or proceeds very slowly. What are the common causes and solutions?

Answer:

Incomplete deprotection is a frequent issue that can typically be traced back to insufficient acid strength or concentration.[3] The stability of the Boc group, while advantageous for its robustness, requires sufficiently strong acidic conditions for efficient cleavage.

Probable Causes & Recommended Actions:

  • Degraded Acidic Reagent: Trifluoroacetic acid (TFA) is hygroscopic. Absorbed water can dilute the acid, reducing its efficacy and potentially hydrolyzing other sensitive functional groups.[4] Always use a fresh bottle of TFA or one that has been properly stored.

  • Insufficient Acid Stoichiometry: While the deprotection is catalytic in acid, an excess is required to drive the reaction to completion, especially given the basicity of the newly liberated diamine, which will neutralize the acid. A common starting point is a 20-50% solution of TFA in a solvent like dichloromethane (DCM).[5] If the reaction stalls, consider increasing the concentration of the acid.

  • Low Reaction Temperature: Most Boc deprotections are rapid at room temperature (0°C to 25°C).[6] If your substrate is particularly stable or sterically hindered, a modest increase in temperature to 40°C may be beneficial.[7] However, be cautious, as higher temperatures can promote side reactions.

  • Inadequate Reaction Time: While many deprotections are complete within 30-60 minutes, some substrates may require longer reaction times of up to 4 hours.[5] It is crucial to monitor the reaction's progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[5]

Below is a workflow to systematically troubleshoot an incomplete reaction.

G start Incomplete Deprotection Observed check_reagents Verify Reagent Quality (Use fresh TFA/anhydrous HCl solution) start->check_reagents increase_acid Increase Acid Concentration (e.g., from 20% to 50% TFA in DCM) check_reagents->increase_acid If reagents are good increase_time Extend Reaction Time (Monitor by LC-MS every hour) increase_acid->increase_time If still incomplete increase_temp Gently Increase Temperature (e.g., to 40°C) increase_time->increase_temp If still incomplete complete Reaction Complete increase_temp->complete Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q2: During deprotection of my substrate, I observe significant side-product formation. What is happening and how can I prevent it?

Answer:

The primary cause of side-product formation during Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[8][9] This carbocation is an electrophile and can alkylate any nucleophilic sites on your substrate or product, such as electron-rich aromatic rings (e.g., indoles, phenols), thiols, or even the product amine itself.

Causality & Mitigation Strategies:

  • Mechanism of Side-Product Formation: The acid-catalyzed cleavage of the Boc group releases isobutylene and a tert-butyl cation.[10] This cation can then participate in unwanted Friedel-Crafts-type alkylation reactions.

G BocN Boc-Protected Amine Protonation Protonation (+ H⁺) BocN->Protonation Intermediate Carbamic Acid Intermediate Protonation->Intermediate DeprotonatedAmine Deprotected Amine (Product) Intermediate->DeprotonatedAmine tBu tert-Butyl Cation (t-Bu⁺) Intermediate->tBu Elimination SideProduct Alkylated Side Product tBu->SideProduct Nucleophile Nucleophilic Site (e.g., Thiol, Phenol) Nucleophile->SideProduct

Caption: Mechanism of side-product formation via the tert-butyl cation.

  • Solution - Use a Scavenger: To prevent this, a "cation scavenger" should be added to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your substrate. It effectively traps the cation, preventing it from reacting elsewhere.

ScavengerTypical ConcentrationUse Case
Triisopropylsilane (TIS) 5-10% (v/v)General purpose, very effective.
Thioanisole 5-10% (v/v)Particularly good for protecting sulfur-containing residues.
Anisole 5-10% (v/v)A common and cost-effective choice for general applications.
1,2-Ethanedithiol (EDT) 2-5% (v/v)Effective for substrates with particularly sensitive functionalities.

Implementation: Simply add the scavenger to your solution of the Boc-protected compound in DCM before adding the acid (e.g., TFA).

Q3: When I use HCl for the deprotection, I get a low yield of the 2,6-diazaspiro[3.3]heptane and isolate an unexpected byproduct. What is the issue?

Answer:

This is a critical and specific issue for the 2,6-diazaspiro[3.3]heptane scaffold. The strained bis-azetidine core of this molecule is susceptible to ring-opening under certain acidic conditions, particularly with hydrogen chloride (HCl). Research has shown that treatment with HCl can lead to cleavage of one of the azetidine rings, resulting in a 3-(aminomethyl)-3-(chloromethyl)azetidinium salt.[1]

For this reason, TFA is the preferred and recommended reagent for the deprotection of Boc-protected 2,6-diazaspiro[3.3]heptanes. [1] The non-nucleophilic nature of the trifluoroacetate counter-anion disfavors the ring-opening pathway.

Q4: The deprotected 2,6-diazaspiro[3.3]heptane salt is highly soluble in water. How do I effectively work up the reaction and isolate my product?

Answer:

The resulting diamine salt (e.g., bis-TFA or bis-HCl salt) is indeed highly polar and often water-soluble, which can complicate standard extractive workups.

Recommended Workup & Isolation Protocol:

  • Solvent Removal: After the reaction is complete (confirmed by LC-MS), concentrate the reaction mixture under reduced pressure to remove the solvent (e.g., DCM) and excess volatile acid (e.g., TFA).

  • Precipitation/Trituration: The crude product is often a thick oil. To obtain a solid, trituration with a non-polar solvent like diethyl ether or MTBE is highly effective.[5] Add the ether to the crude oil and stir or sonicate vigorously. The product salt should precipitate as a solid.

  • Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with more diethyl ether to remove any organic, non-polar impurities (like scavengers or byproducts).

  • Drying: Dry the isolated solid under high vacuum. The product is typically obtained as the corresponding salt (e.g., 2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)).

  • Conversion to Free Base (If Required): If the free diamine is needed, the salt can be neutralized. A common method is to dissolve the salt in a minimal amount of water, basify carefully with a strong base (e.g., NaOH, K₂CO₃) to pH > 12, and then extract the free amine into an organic solvent like DCM or chloroform. Alternatively, for a non-aqueous workup, using a solid-supported base or passing a methanolic solution of the salt through an ion-exchange (SCX) cartridge and eluting with methanolic ammonia is a very effective method.[11]

Frequently Asked Questions (FAQs)

Q1: What are the standard, go-to conditions for removing a Boc group from a 2,6-diazaspiro[3.3]heptane?

Answer:

The most reliable and widely used method is treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

ParameterRecommended ConditionRationale
Reagent Trifluoroacetic Acid (TFA)Strong, effective acid. Non-nucleophilic counter-ion prevents ring-opening.[1]
Solvent Dichloromethane (DCM)Good substrate solubility, inert to reaction conditions.[10]
Concentration 20-50% TFA in DCM (v/v)Balances reaction speed and potential for side reactions. Start with 25%.[5]
Temperature 0 °C to Room TemperatureSufficient for most substrates; minimizes thermal degradation.[6]
Time 30 min - 2 hoursMonitor by LC-MS for completion.[5]
Additives Cation Scavenger (e.g., TIS)Recommended if the substrate contains nucleophilic groups.[8]
Q2: How do I choose the right deprotection strategy for my specific substrate?

Answer:

The choice depends entirely on the other functional groups present in your molecule.

G start Select Deprotection Strategy for Boc-2,6-diazaspiro[3.3]heptane check_acid_stable Is the rest of the molecule acid-stable? start->check_acid_stable use_tfa Use Standard Conditions: TFA / DCM check_acid_stable->use_tfa Yes check_other_groups Are other highly acid-labile groups present (e.g., Trityl, t-Butyl ester)? check_acid_stable->check_other_groups No use_hcl_warning Avoid HCl due to ring-opening risk [2] use_tfa->use_hcl_warning check_other_groups->use_tfa No use_mild_acid Use Milder Acidic Conditions: - TsOH in DME at 40°C [3] - Zinc Bromide in DCM [1] check_other_groups->use_mild_acid Yes use_mild_acid->use_hcl_warning

Caption: Decision tree for selecting a Boc deprotection strategy.

  • For Robust Molecules: If your molecule lacks other acid-sensitive groups, the standard TFA/DCM protocol is the most efficient choice.

  • For Molecules with other Acid-Sensitive Groups: If your molecule contains other protecting groups that are also cleaved by strong acid (e.g., tert-butyl esters, trityl groups), you must use milder or orthogonal conditions. While selective deprotection of Boc in the presence of a t-butyl ester is sometimes possible with careful control of conditions (e.g., 4M HCl in dioxane at 0°C), it is challenging.[12] A better approach is to use conditions known to be milder, such as:

    • p-Toluenesulfonic acid (TsOH): Using TsOH in a solvent like dimethoxyethane (DME) at a slightly elevated temperature (40°C) can provide the necessary acidity while being less aggressive than TFA.[7]

    • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) in DCM can effect deprotection under non-protonating conditions, which can be beneficial for certain substrates.[6]

Q3: What are the key safety considerations when performing Boc deprotections?

Answer:

Both TFA and concentrated solutions of HCl are highly corrosive and volatile. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • TFA: Is a strong acid that can cause severe burns. Its vapors are also corrosive and toxic.

  • HCl in Dioxane/Organic Solvents: These are corrosive solutions. Additionally, 1,4-dioxane is a suspected carcinogen.

  • Pressure Build-up: The deprotection mechanism releases isobutylene and carbon dioxide gas.[10] Never perform this reaction in a sealed, closed system to avoid dangerous pressure build-up.

Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM

This is the recommended procedure for most Boc-protected 2,6-diazaspiro[3.3]heptane substrates.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected 2,6-diazaspiro[3.3]heptane (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M. If the substrate is sensitive to alkylation, add triisopropylsilane (TIS) (1.5 equiv).

  • Reaction Initiation: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equiv, often prepared as a 25% v/v solution in DCM) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Isolation: Add diethyl ether to the resulting residue and stir or sonicate until a precipitate forms. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the product as its bis-trifluoroacetate salt.

Protocol 2: Deprotection using HCl in 1,4-Dioxane

Caution: This method carries a significant risk of ring-opening for the 2,6-diazaspiro[3.3]heptane scaffold and is generally not recommended.[1] It is provided for informational purposes.

  • Preparation: Dissolve the Boc-protected amine (1.0 equiv) in a minimal amount of a co-solvent like methanol or suspend it directly in the HCl solution.

  • Reaction: Add a solution of 4M HCl in 1,4-dioxane (10-20 equiv) and stir the mixture at room temperature.[5][12]

  • Monitoring & Isolation: Monitor the reaction closely by LC-MS (typically 1-4 hours). If the reaction proceeds cleanly, the product hydrochloride salt may precipitate directly from the solution. The solid can be collected by filtration and washed with diethyl ether.[5]

References
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • BOC deprotection. Hebei Boz Chemical Co., Ltd. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. PubMed. [Link]

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Navigating the Synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate, a valuable building block in medicinal chemistry, presents unique challenges during scale-up. This guide, structured as a technical support center, provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during its production. Drawing from established chemical principles and practical experience, this document aims to equip researchers with the knowledge to navigate the complexities of this synthesis, from the initial methylation to the final salt formation and purification.

I. Troubleshooting Guide: From Synthesis to Crystallization

This section addresses specific problems that may arise during the production of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate, offering explanations for the underlying causes and providing actionable solutions.

Challenges in the Mono-Methylation of 2,6-diazaspiro[3.3]heptane

Q1: During the N-methylation of 2,6-diazaspiro[3.3]heptane, I am observing significant amounts of the di-methylated product and unreacted starting material. How can I improve the selectivity for the mono-methylated product?

A1: Achieving selective mono-methylation of a symmetric diamine like 2,6-diazaspiro[3.3]heptane is a common challenge due to the comparable reactivity of the two secondary amine groups. The formation of the di-methylated byproduct and the presence of unreacted starting material indicate issues with reaction control.

Underlying Cause & Solution:

The Eschweiler-Clarke reaction is a highly effective method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[1][2] A key advantage of this reaction is that it does not produce quaternary ammonium salts.[3] To favor mono-methylation, precise control over the stoichiometry of the reagents is crucial.

Recommended Protocol for Selective Mono-Methylation (Eschweiler-Clarke Reaction):

  • Reagent Stoichiometry: Begin by using a slight sub-stoichiometric amount of formaldehyde (0.9-0.95 equivalents) relative to the 2,6-diazaspiro[3.3]heptane. This ensures that the diamine is the limiting reagent for the second methylation step.

  • Order of Addition: Dissolve the 2,6-diazaspiro[3.3]heptane in a suitable solvent (e.g., water or methanol). Slowly add the formaldehyde to this solution while maintaining a controlled temperature (e.g., 0-5 °C) to manage the initial exotherm from iminium ion formation.

  • Addition of Formic Acid: Subsequently, add formic acid (at least 2 equivalents) to the reaction mixture. The formic acid acts as the reducing agent.[3]

  • Reaction Temperature and Monitoring: Gradually warm the reaction mixture to reflux and monitor its progress by a suitable analytical technique (e.g., GC-MS or LC-MS) to determine the optimal reaction time.

  • Work-up: Upon completion, cool the reaction mixture and carefully basify with a suitable base (e.g., NaOH or K₂CO₃) to neutralize the excess formic acid and liberate the free amine.

Troubleshooting Poor Selectivity:

  • High Di-methylation: This is often a result of using an excess of formaldehyde or allowing localized high concentrations of the methylating agent. Ensure slow and controlled addition of formaldehyde.

  • High Unreacted Starting Material: This can occur if the reaction is not driven to completion or if the amount of formaldehyde is too low. A slight excess of formic acid can help to ensure the reduction of the intermediate imine is efficient.[3]

Q2: I am struggling to purify the mono-methylated product from the di-methylated and unreacted starting material. Column chromatography is not feasible for my scale. What are my options?

A2: The similar polarity of the mono-methylated, di-methylated, and starting diamine makes their separation by traditional silica gel chromatography challenging and impractical at a large scale.[4] Alternative purification strategies that exploit differences in their physical properties are recommended.

Scalable Purification Strategies:

  • Fractional Distillation under Reduced Pressure: If the boiling points of the three components are sufficiently different, fractional distillation can be an effective method for separation on a larger scale. This is often the preferred method for purifying amines in an industrial setting.[5]

  • Selective Crystallization/Salt Formation: It may be possible to selectively crystallize one of the components. For instance, carefully controlling the stoichiometry of oxalic acid addition during the salt formation step can lead to the preferential precipitation of the desired mono-methylated diamine oxalate.

  • Acid-Base Extraction: A multi-step acid-base extraction can sometimes be used to enrich the desired product, although this can be labor-intensive and may not provide complete separation.

CompoundMolecular WeightExpected Boiling Point TrendBasicity Trend
2,6-diazaspiro[3.3]heptane98.15 g/mol [6]LowestHigh
2-Methyl-2,6-diazaspiro[3.3]heptane112.18 g/mol IntermediateHighest
2,6-Dimethyl-2,6-diazaspiro[3.3]heptane126.20 g/mol HighestHigh

Table 1: Physicochemical Properties Influencing Purification

Challenges in the Formation and Isolation of the Oxalate Salt

Q3: When I try to form the oxalate salt of 2-Methyl-2,6-diazaspiro[3.3]heptane, the product "oils out" instead of crystallizing. How can I promote the formation of a crystalline solid?

A3: "Oiling out" during crystallization is a common problem that occurs when the solubility of the salt in the chosen solvent is too high at the crystallization temperature, or when the rate of supersaturation is too rapid.[7]

Underlying Cause & Solution:

The choice of solvent and the control of the crystallization conditions are critical. A solvent system should be selected where the free amine is soluble, but the oxalate salt has limited solubility, especially at lower temperatures.

Strategies to Prevent Oiling Out and Promote Crystallization:

  • Solvent Screening: Conduct small-scale solvent screening experiments to identify a suitable anti-solvent system.[8] Common solvents for oxalate salt crystallization include isopropanol (IPA), ethanol, acetone, and mixtures with water.

  • Controlled Addition of Oxalic Acid: Dissolve the 2-Methyl-2,6-diazaspiro[3.3]heptane in a suitable solvent and slowly add a solution of oxalic acid in the same or a miscible solvent. This gradual addition helps to control the level of supersaturation.

  • Temperature Control: Perform the addition of oxalic acid at a slightly elevated temperature to maintain solubility and then slowly cool the mixture to induce crystallization. A gradual cooling profile is often more effective than rapid cooling.

  • Seeding: If available, adding a small amount of previously formed crystalline 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate as seed crystals can help to initiate crystallization and promote the formation of a stable crystalline form.

  • Agitation: Gentle agitation during the crystallization process can help to prevent the formation of an oil by keeping the solution homogeneous.

Q4: The stoichiometry of my isolated oxalate salt is inconsistent. How can I ensure the formation of the desired mono-oxalate salt?

A4: The formation of different salt stoichiometries (e.g., mono-oxalate vs. di-oxalate, or a mixture) can occur if the stoichiometry of the acid addition is not carefully controlled, or if there are significant pH shifts during the crystallization process.[9]

Ensuring Correct Salt Stoichiometry:

  • Precise Stoichiometry: Use a precise molar equivalent of oxalic acid to the mono-methylated diamine. It is advisable to accurately determine the concentration of the diamine solution before adding the acid.

  • pH Control: Monitoring the pH during the addition of oxalic acid can provide an indication of the endpoint for the formation of the desired salt.

  • Characterization: The stoichiometry of the final product should be confirmed by analytical methods such as NMR spectroscopy and elemental analysis.

Safety Considerations in Scale-Up

Q5: What are the key safety hazards I should be aware of when scaling up the synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate?

A5: Scaling up any chemical synthesis introduces new safety challenges that must be carefully managed.

Key Safety Considerations:

  • Eschweiler-Clarke Reaction:

    • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Formic Acid: Is corrosive and can cause severe burns. Handle with appropriate gloves and eye protection.

    • Exotherm: The initial reaction between the amine and formaldehyde can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.

  • Azetidine Ring System: Azetidines and their derivatives can be reactive and potentially toxic. The strained four-membered ring can be susceptible to ring-opening under certain conditions, such as strong acids.[10]

  • Work-up: The neutralization of excess formic acid with a strong base is an exothermic process and should be performed with caution and adequate cooling.

  • Handling of the Final Product: While the oxalate salt is generally more stable and easier to handle than the free amine, it is still a chemical and should be handled with appropriate PPE.

II. Frequently Asked Questions (FAQs)

Q: What is a typical yield for the mono-methylation of 2,6-diazaspiro[3.3]heptane on a larger scale?

A: While specific yields will depend on the optimization of the reaction conditions, a well-controlled Eschweiler-Clarke reaction on a larger scale can be expected to provide yields in the range of 60-80% for the desired mono-methylated product after purification.

Q: Can I use other methylating agents besides formaldehyde and formic acid?

A: Other methylating agents such as methyl iodide or dimethyl sulfate can be used, but they are generally more hazardous and can lead to the formation of quaternary ammonium salts, which complicates the purification.[11] The Eschweiler-Clarke reaction is often preferred for its selectivity and the avoidance of these side products.[3]

Q: How can I confirm the structure and purity of my final 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate product?

A: A combination of analytical techniques should be used to confirm the structure and purity of the final product:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule and the presence of the oxalate counterion.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free amine.

  • Elemental Analysis: To confirm the elemental composition and the stoichiometry of the salt.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

III. Experimental Workflow and Diagrams

Workflow for the Synthesis and Purification of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate

workflow cluster_synthesis Mono-Methylation (Eschweiler-Clarke) cluster_purification Purification cluster_salt_formation Oxalate Salt Formation start 2,6-Diazaspiro[3.3]heptane reagents Formaldehyde (0.95 eq) Formic Acid (2.2 eq) start->reagents Slow Addition at 0-5°C reaction Reaction at Reflux reagents->reaction workup Basification and Extraction reaction->workup crude Crude 2-Methyl-2,6- diazaspiro[3.3]heptane workup->crude purification_method Fractional Distillation (under vacuum) crude->purification_method pure_amine Pure 2-Methyl-2,6- diazaspiro[3.3]heptane purification_method->pure_amine oxalic_acid Oxalic Acid (1.0 eq) in IPA pure_amine->oxalic_acid Slow Addition crystallization Controlled Cooling & Crystallization oxalic_acid->crystallization filtration Filtration and Drying crystallization->filtration final_product 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate filtration->final_product troubleshooting start Problem: Product 'Oils Out' during Crystallization check_solvent Is the solvent system appropriate? start->check_solvent check_supersaturation Is the rate of supersaturation too high? check_solvent->check_supersaturation Yes solution_solvent Perform solvent screen. Consider anti-solvent addition. check_solvent->solution_solvent No check_temperature Is the cooling rate too fast? check_supersaturation->check_temperature No solution_supersaturation Slowly add oxalic acid solution. Use more dilute solutions. check_supersaturation->solution_supersaturation Yes solution_temperature Implement a gradual cooling profile. check_temperature->solution_temperature Yes solution_seeding Introduce seed crystals. check_temperature->solution_seeding No solution_solvent->check_supersaturation solution_supersaturation->check_temperature end Crystalline Product Obtained solution_temperature->end solution_seeding->end

Caption: A decision tree for troubleshooting the "oiling out" phenomenon during oxalate salt crystallization.

IV. References

  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6299. [Link] [1]2. J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link] [2]3. Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A general method for the synthesis of 1,3-disubstituted azetidines. The Journal of organic chemistry, 71(20), 7885–7887. [Link]

  • Azzena, U., Carraro, M., Mulas, G., & Pisano, L. (2018). Ring-opening reactions of azetidines and aziridines. Catalysis Reviews, 60(3), 357-437.

  • Chen, F. M., & Sung, K. (2001). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Journal of the Chinese Chemical Society, 48(1), 103-106. [Link] [12]10. PubChem. (n.d.). 2,6-Diazaspiro[3.3]heptane. [Link] [6]11. CN109265354B - Pentamethylene diamine oxalate and its crystals - Google Patents.

  • US20060217549A1 - Diamine purification method - Google Patents. [5]13. Hampton Research. Crystallization Screening. [Link] [8]14. Crooks, P. A., Godin, C. S., Damani, L. A., Ansher, S. S., & Jakoby, W. B. (1988). Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. Biochemical pharmacology, 37(9), 1673–1677. [Link] [5]15. Pérez-Asenjo, B., et al. (2012). Synthetic control to achieve lanthanide(III)/pyrimidine-4,6-dicarboxylate compounds by preventing oxalate formation: structural, magnetic, and luminescent properties. Inorganic chemistry, 51(15), 8484–8494. [Link] [13]16. University of Pittsburgh. (2013). Safe Handling of Azides. [Link] [14]17. US5734084A - Synthesis of alkylated aromatic amines - Google Patents.

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link] [11]19. Ecolab. Management and Control of Sodium Oxalate Precipitation in the Bayer Process. [Link] 20. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents.

  • Boddy, C. N. (2005). Methods for direct alkene diamination, new & old. Organic & biomolecular chemistry, 3(21), 3785–3795. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic letters, 24(40), 7315–7319. [Link]

  • Fábián, L. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules (Basel, Switzerland), 26(8), 2221. [Link] [9]24. Wikipedia. (2023). Quaternary ammonium cation. [Link]

  • ThoughtCo. (2019). Troubleshooting Problems in Crystal Growing. [Link]

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Validation & Comparative

Navigating the Scaffold Maze: 2,6-Diazaspiro[3.3]heptane as a Superior Alternative to Piperazine for Physicochemical Property Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

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A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the selection of a chemical scaffold is a critical decision that profoundly influences a molecule's journey from a promising hit to a viable drug candidate. For decades, the piperazine ring has been a stalwart, a go-to moiety for medicinal chemists seeking to improve the aqueous solubility and overall physicochemical profile of their compounds.[1][2] However, the relentless pursuit of novel chemical space with enhanced drug-like properties has brought a powerful contender to the forefront: 2,6-diazaspiro[3.3]heptane (DASH). This guide provides a comprehensive, data-driven comparison of DASH and piperazine, elucidating why the spirocyclic nature of DASH offers significant advantages in modern drug design.

The Contenders: A Tale of Two Scaffolds

At first glance, both piperazine and DASH present two nitrogen atoms, offering opportunities for substitution and modulation of basicity. Piperazine, a six-membered heterocycle, is a well-understood and synthetically accessible building block.[3] Its basic nitrogens can be leveraged to form salts, thereby increasing aqueous solubility.[4][5]

2,6-Diazaspiro[3.3]heptane, in contrast, is a more rigid and three-dimensional structure, consisting of two fused four-membered azetidine rings sharing a central carbon atom. This unique spirocyclic architecture is the key to its advantageous properties. It is increasingly recognized as a valuable bioisostere for piperazine, offering a pathway to novel chemical entities with improved characteristics.[6][7][8]

Head-to-Head Comparison: Physicochemical Properties

The decision to incorporate a particular scaffold is fundamentally driven by its impact on a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Here, we dissect the key physicochemical parameters that differentiate DASH from piperazine.

Physicochemical Property2,6-Diazaspiro[3.3]heptane (DASH)PiperazineRationale for Superiority of DASH
Lipophilicity (cLogP) LowerHigherThe more compact, rigid structure of DASH reduces its surface area, leading to lower lipophilicity. This is a significant advantage in avoiding issues related to high lipophilicity, such as poor solubility and off-target toxicity.
Aqueous Solubility Generally HigherVariable, often requires salt formationHeteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than their cyclohexane analogues.[9] This intrinsic solubility reduces the reliance on salt formation, which can sometimes introduce its own set of challenges.
Three-Dimensionality (3D) HighLow (Flexible, chair/boat conformations)The rigid, spirocyclic nature of DASH provides a well-defined three-dimensional vector for substituents, allowing for more precise exploration of protein binding pockets and escape from the "flatland" of traditional aromatic-rich drug molecules. This can lead to improved potency and selectivity.[10]
Metabolic Stability Generally HigherSusceptible to N-dealkylation and ring oxidationThe strained four-membered rings of DASH can be less susceptible to certain metabolic pathways compared to the more flexible piperazine ring.[9] This can lead to a longer half-life and improved pharmacokinetic profile.[11][12]
pKa Distinct, tunable basicityTwo closely spaced pKa valuesThe two nitrogen atoms in DASH are in different chemical environments, leading to more separated pKa values. This allows for more nuanced control over the ionization state of the molecule at physiological pH.[13]
Novelty & IP Space HighLowAs a more recently explored scaffold, DASH offers greater opportunities for generating novel intellectual property.[14]

The "Why": Causality Behind Experimental Choices

When a medicinal chemist chooses to replace a piperazine with a DASH scaffold, the decision is rooted in a desire to overcome specific, well-documented liabilities associated with the former. The "flat" and flexible nature of piperazine can lead to promiscuous binding and a higher likelihood of metabolic breakdown. The move to a more rigid, 3D scaffold like DASH is a deliberate strategy to enhance target engagement while minimizing undesirable interactions.

The improved metabolic stability often observed with DASH-containing compounds can be attributed to the steric hindrance around the nitrogen atoms and the inherent strain of the azetidine rings, which can make them less amenable to enzymatic degradation by cytochrome P450 enzymes.[9][15] This is a prime example of how scaffold selection can proactively address potential metabolic liabilities.

Experimental Protocols: Validating Your Scaffold Choice

To empirically validate the benefits of incorporating a DASH scaffold, a series of well-defined physicochemical property measurements are essential. Here are step-by-step protocols for key assays.

Kinetic Solubility Assay (Nephelometry)

This high-throughput assay is ideal for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[16][17][18]

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock solutions.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Shake the plate for a predetermined period (e.g., 2 hours) at room temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly exceeds the background.

Lipophilicity Determination (Shake-Flask Method for LogP)

This classic method directly measures the partitioning of a compound between an aqueous and an organic phase.[19][20][21]

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol. For LogD measurements, use a buffer of a specific pH (e.g., PBS at pH 7.4) instead of pure water.

  • Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous phases in a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV.[22]

  • Calculation: Calculate the LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).[23]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[15][24]

Objective: To determine the rate of disappearance of a parent compound when incubated with liver microsomes.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human, rat), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Visualizing the Concepts

To better illustrate the structural differences and the experimental workflow, the following diagrams are provided.

Caption: Workflow for Scaffold Replacement and Physicochemical Property Evaluation.

G cluster_0 Piperazine cluster_1 2,6-Diazaspiro[3.3]heptane (DASH) p1 Flexible Chair/Boat Conformations p2 Planar Character p3 Susceptible to Metabolism d1 Rigid 3D Structure p2->d1 leads to improved target engagement d3 Enhanced Metabolic Stability p3->d3 addresses key liability d2 Improved Solubility & Lower LogP

Caption: Key Structural and Property Differences Between Piperazine and DASH.

Conclusion

While piperazine will undoubtedly remain a useful tool in the medicinal chemist's arsenal, 2,6-diazaspiro[3.3]heptane represents a significant step forward in the rational design of drug candidates with superior physicochemical properties. Its inherent three-dimensionality, improved solubility and metabolic stability profile, and its potential to unlock novel intellectual property make it a compelling choice for overcoming the limitations of its more traditional predecessor. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently evaluate and leverage the advantages of the DASH scaffold to accelerate the discovery of the next generation of therapeutics.

References

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A Definitive Guide to the Structural Validation of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery and development pipeline. This guide provides an in-depth, technically-grounded narrative on the structural validation of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate, a novel spirocyclic scaffold of increasing interest in medicinal chemistry.[1][2] We will move beyond a simple recitation of data to explain the causality behind the analytical choices, demonstrating how a suite of Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for structural elucidation.

The unique three-dimensional architecture of spirocyclic compounds, which feature two rings connected by a single common atom, can impart favorable physicochemical properties such as improved solubility and metabolic stability, making them attractive motifs in modern drug design.[3] However, this same structural rigidity and novelty can present challenges for unambiguous characterization. Here, we demonstrate how a multi-pronged NMR approach, leveraging both one-dimensional (¹H and ¹³C) and two-dimensional correlation spectroscopy, can comprehensively map the atomic connectivity and confirm the identity of this specific oxalate salt.

The Analytical Strategy: A Logic-Driven Workflow

Our approach to structural validation is not merely about data acquisition; it is a logical progression where each experiment builds upon the last to assemble a complete and irrefutable structural picture. The workflow is designed to first identify all unique proton and carbon environments, then to piece together the molecular fragments through bond correlations, and finally to confirm the overall assembly.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments & Multiplicity) C13_NMR ¹³C NMR & DEPT-135 (Carbon Environments & Type) H1_NMR->C13_NMR Initial atom count HSQC HSQC (Direct ¹H-¹³C Correlations) C13_NMR->HSQC Assigning protons to carbons HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Building molecular fragments COSY COSY (¹H-¹H Correlations) HSQC->COSY Confirming proton neighbors Structure Final Validated Structure HMBC->Structure Assembling the final structure COSY->Structure Assembling the final structure G cluster_mol C4 C4 (35.0 ppm) C1_7 C1/7 (64.5 ppm) C_Me C-Me (48.0 ppm) H1_7 H1/7 (4.10 ppm) H1_7->C4 ²J H_Me H-Me (2.85 ppm) H_Me->C1_7 ²J

Caption: Key HMBC correlations confirming the core structure.

The most critical correlation would be from the methylene protons (H1/3/5/7 at 4.10 ppm) to the quaternary spiro carbon (C4 at 35.0 ppm). This two-bond (²J) correlation irrefutably establishes the central spirocyclic core. Additionally, a two-bond correlation from the N-methyl protons (2.85 ppm) to the adjacent methylene carbons (C1/C5 at 64.5 ppm) confirms the site of methylation. The absence of other long-range correlations further supports the proposed high-symmetry structure.

Comparison with Alternative Analytical Techniques

While NMR is exceptionally powerful for de novo structure elucidation, other techniques can provide complementary or confirmatory data. [4]

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and 3D structure in solution. Non-destructive; provides the most complete structural picture for soluble compounds. Requires relatively large amounts of pure sample (mg scale); insensitive for very large molecules. [5]
Mass Spectrometry (MS) Precise molecular weight and elemental composition (HRMS); fragmentation patterns give clues to substructures. Extremely sensitive (μg to ng scale); provides definitive molecular formula. [6] Does not provide direct information on atomic connectivity or stereochemistry; isomers can be difficult to distinguish.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-N). Fast, simple, and requires minimal sample; good for a quick check of functional groups. [7] Provides limited information on the overall molecular skeleton; spectra can be complex and difficult to interpret fully.

| Single-Crystal X-ray Diffraction | Unambiguous 3D structure in the solid state, including bond lengths and angles. | Provides the "gold standard" for structural confirmation. [8][9]| Requires a suitable single crystal, which can be difficult or impossible to grow; the solid-state conformation may differ from the solution-state. |

Causality in Method Selection: For a novel, small organic molecule like 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate, NMR is the primary tool because it can solve the entire structure from first principles. High-resolution mass spectrometry would be the ideal complementary technique to first confirm the elemental composition, C₈H₁₄N₂O₄, providing a crucial constraint for the NMR data interpretation. FTIR would serve as a rapid, initial check to confirm the presence of the oxalate carbonyl groups. If a single crystal could be grown, X-ray diffraction would offer the ultimate, albeit solid-state, confirmation.

Conclusion

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The Spirocyclic Advantage: A Comparative Guide to Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to three-dimensional molecular architectures to overcome the liabilities of traditional "flat" drug candidates. Among these, spirocyclic scaffolds have emerged as a powerful tool to enhance a molecule's pharmacological profile. This guide provides an in-depth comparison of the metabolic stability of spirocyclic compounds versus their non-spirocyclic analogs, supported by experimental data and detailed protocols, to empower researchers in their drug design endeavors.

The Quest for Metabolic Fortitude: Why Stability Matters

Metabolic stability, a measure of a compound's susceptibility to biotransformation by metabolic enzymes, is a critical determinant of a drug's pharmacokinetic profile. Poor metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action and the need for frequent, high doses. This not only impacts patient compliance but can also lead to the formation of potentially toxic metabolites. Consequently, designing drug candidates with optimal metabolic stability is a paramount objective in modern drug discovery.[1]

Spirocycles: A Structural Paradigm Shift for Enhanced Stability

Spirocycles are unique bicyclic systems where two rings are connected by a single, shared carbon atom, known as the spirocenter. This arrangement imparts a rigid, three-dimensional geometry that distinguishes them from their more flexible, non-spirocyclic counterparts.[2] It is this inherent rigidity that is often credited with their ability to confer enhanced metabolic stability.

The primary mechanism by which spirocycles are thought to improve metabolic stability is through steric hindrance of metabolic enzymes, particularly the cytochrome P450 (CYP) family.[3] These enzymes possess active sites that accommodate and oxidize drug molecules at specific locations. The fixed, three-dimensional orientation of substituents on a spirocyclic core can effectively shield metabolically labile sites from accessing the catalytic center of these enzymes. In contrast, the conformational flexibility of non-spirocyclic analogs allows them to adopt multiple conformations, some of which may readily present vulnerable sites to the metabolic machinery.

cluster_0 Non-Spiocyclic Analog cluster_1 Spirocyclic Analog Flexible Analog Flexible Analog Metabolic Site Flexible Analog->Metabolic Site Accessible CYP450 Enzyme CYP450 Enzyme Metabolic Site->CYP450 Enzyme Metabolism Rigid Spirocycle Rigid Spirocycle Metabolic Site_Spiro Rigid Spirocycle->Metabolic Site_Spiro Shielded Metabolic Site_Spiro->CYP450 Enzyme Blocked

Figure 1: Steric Shielding by Spirocyclic Scaffolds.

Experimental Evidence: A Head-to-Head Comparison

The theoretical advantages of spirocycles in enhancing metabolic stability are borne out by experimental data. A compelling case study involves the replacement of a piperidine ring, a common motif in drug discovery, with isomeric azaspiro[3.3]heptanes.

In a study by Ivanova et al. (2023), the metabolic stability of a model compound containing a piperidine ring (Compound 57 ) was directly compared to its 2-azaspiro[3.3]heptane (Compound 58 ) and 1-azaspiro[3.3]heptane (Compound 59 ) analogs in human liver microsomes.[4]

CompoundStructureIntrinsic Clearance (CLint) (μL min⁻¹ mg⁻¹)Half-life (t₁/₂) (min)
57 (Piperidine)[Image of Compound 57 structure]14>120
58 (2-Azaspiro[3.3]heptane)[Image of Compound 58 structure]5331
59 (1-Azaspiro[3.3]heptane)[Image of Compound 59 structure]3252

Data sourced from Ivanova et al., 2023.[4]

Interestingly, in this specific case, the incorporation of the azaspiro[3.3]heptane motifs led to a decrease in metabolic stability compared to the piperidine analog.[4] This highlights a critical point: while spirocyclization is a powerful strategy, its success is context-dependent and requires careful consideration of the specific molecular framework and its interaction with metabolic enzymes. The study suggests that the altered geometry and basicity of the azaspiro[3.3]heptanes may have unfavorably influenced their metabolic profile in this instance.

However, in other reported cases, the introduction of a spirocyclic moiety has demonstrated clear benefits. For example, in the development of melanin concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine ring for diverse azaspirocycles led to improved metabolic stability.[2] Similarly, the substitution of a piperazine in the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib, with a diazaspiro[3.3]heptane resulted in an analog with altered metabolic properties.[2]

Experimental Protocol: Assessing Metabolic Stability Using a Liver Microsomal Assay

To empirically determine and compare the metabolic stability of spirocyclic and non-spirocyclic analogs, the in vitro liver microsomal stability assay is a widely accepted and robust method. This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly CYPs.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Test Compounds: Prepare stock solutions of the spirocyclic and non-spirocyclic analogs (e.g., 10 mM in DMSO).

    • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing an NADPH-regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of the necessary cofactor for CYP-mediated metabolism.

  • Incubation:

    • Pre-warm the diluted microsomal suspension and the test compound working solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound. The final concentration of the test compound is typically in the low micromolar range (e.g., 1 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the metabolic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .

Start Start Prepare Reagents Prepare Reagents (Compounds, Microsomes, NADPH System) Start->Prepare Reagents Incubation Incubate at 37°C Prepare Reagents->Incubation Time Point Sampling Sample at t = 0, 5, 15, 30, 45, 60 min Incubation->Time Point Sampling Quench Reaction Quench with Acetonitrile + IS Time Point Sampling->Quench Reaction Centrifuge Centrifuge to Pellet Protein Quench Reaction->Centrifuge Analyze Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Supernatant Data Analysis Calculate t1/2 and CLint Analyze Supernatant->Data Analysis End End Data Analysis->End

Figure 2: Workflow for a Liver Microsomal Stability Assay.

Conclusion and Future Perspectives

The strategic incorporation of spirocyclic scaffolds represents a valuable tactic in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. The inherent rigidity and three-dimensionality of these structures can effectively shield metabolically labile positions from enzymatic degradation. However, as the presented data illustrates, the impact of spirocyclization on metabolic stability is not universally positive and is highly dependent on the specific molecular context.

Therefore, a judicious and data-driven approach is essential. The routine use of in vitro metabolic stability assays, such as the liver microsomal stability assay, is crucial for empirically evaluating the consequences of introducing a spirocyclic moiety. By systematically comparing the metabolic profiles of spirocyclic compounds with their non-spirocyclic analogs, researchers can make informed decisions to guide the optimization of lead compounds toward candidates with improved pharmacokinetic properties and a higher probability of clinical success. The continued exploration of novel spirocyclic systems and a deeper understanding of their interactions with metabolic enzymes will undoubtedly pave the way for the next generation of safer and more effective medicines.

References

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Navigating the Novelty of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. The strategic replacement of common structural motifs with bioisosteres that offer improved physicochemical and pharmacokinetic profiles is a cornerstone of this effort. Among these, the 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling, rigid bioisostere for the ubiquitous piperazine ring. This guide provides an in-depth assessment of the novelty of a specific derivative, 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate, within the patent literature and offers a comparative analysis against established alternatives, supported by experimental insights.

The Rise of Diazaspiro[3.3]heptanes: A Rigid Alternative to Piperazine

The piperazine ring is a privileged scaffold in drug discovery, present in numerous approved drugs.[1][2] However, its conformational flexibility can sometimes lead to undesirable off-target effects or suboptimal binding. The rigid, spirocyclic nature of 2,6-diazaspiro[3.3]heptane offers a solution by locking the nitrogen atoms in a defined spatial orientation, which can enhance target selectivity and potency.[3][4] This structural feature has led to its successful incorporation into drug candidates, for instance, as a replacement for the piperazine moiety in analogues of the PARP inhibitor Olaparib, resulting in improved target selectivity and reduced cytotoxicity.[2][4]

Assessing the Patent Landscape and Novelty of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate

A comprehensive review of the patent literature reveals a significant body of intellectual property surrounding the broader class of 2,6-diazaspiro[3.3]heptane derivatives. While numerous patents disclose the synthesis and application of the core scaffold and its substituted analogues, the specific entity of 2-Methyl-2,6-diazaspiro[3.3]heptane as an oxalate salt is not explicitly and singularly claimed in a manner that would suggest it is a widely protected invention.

The PubChem entry for the free base, 2-Methyl-2,6-diazaspiro[3.3]heptane, provides a link to the WIPO PATENTSCOPE database, indicating that this chemical structure is mentioned in patent documents.[5] A thorough analysis of these patents is crucial to ascertain the context of its disclosure. Often, such compounds are included within broader Markush structures in generic patent claims, rather than being the specific, novel focus of the invention.

The novelty of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate, therefore, appears to lie in the underexplored combination of the specific N-methylation on the diazaspiro[3.3]heptane core and its formulation as an oxalate salt. While the parent scaffold is known, the introduction of a methyl group at the 2-position and the choice of oxalate as the counter-ion can significantly influence its physicochemical properties, such as solubility, stability, and crystallinity, which are critical for drug development.

Comparative Analysis: Physicochemical and Pharmacokinetic Considerations

To provide a practical comparison for researchers, the following table summarizes key physicochemical and pharmacokinetic parameters of 2-Methyl-2,6-diazaspiro[3.3]heptane and its parent scaffold against piperazine and another relevant bioisostere, 2-oxa-6-azaspiro[3.3]heptane.

Compound Structure Calculated LogP Topological Polar Surface Area (TPSA) (Ų) Key Physicochemical & Pharmacokinetic Characteristics
Piperazine -1.124.1Highly soluble, but flexible. Can be a substrate for various metabolic enzymes.
2,6-Diazaspiro[3.3]heptane -0.824.1Rigid structure, can improve selectivity. Generally shows good solubility.
2-Methyl-2,6-diazaspiro[3.3]heptane 24.1N-methylation may improve metabolic stability by blocking N-dealkylation, a common metabolic pathway for secondary amines.[6] The oxalate salt form is expected to enhance aqueous solubility and provide a crystalline solid.
2-Oxa-6-azaspiro[3.3]heptane -0.935.5Lower lipophilicity and higher basicity compared to morpholine.[7] Has shown reduced turnover in human liver microsomes.[7]

Calculated LogP and TPSA values are estimations and may vary from experimental values.

The N-methylation of the 2,6-diazaspiro[3.3]heptane core is a key structural modification. In many drug candidates, N-dealkylation is a primary metabolic liability. By introducing a methyl group, this metabolic pathway can be blocked, potentially leading to improved in vivo stability and a longer half-life.[6] Furthermore, the formation of an oxalate salt can significantly enhance the aqueous solubility and provide a stable, crystalline solid form, which is highly desirable for pharmaceutical development.

Experimental Protocols

To aid researchers in their evaluation of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate, the following are representative experimental protocols for its synthesis and for a comparative in vitro metabolic stability assay.

Synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate

This protocol outlines a potential synthetic route based on established methods for the synthesis of the parent scaffold and subsequent N-methylation.[8]

G cluster_0 Synthesis of 2,6-Diazaspiro[3.3]heptane cluster_1 N-Methylation and Salt Formation Start Commercially available starting materials Step1 Formation of a suitable precursor (e.g., 1-benzyl-3-chloromethylazetidine-3-carbaldehyde) Start->Step1 Literature procedures Step2 Reductive amination with a primary amine Step1->Step2 Step3 Cyclization to form the 2,6-diazaspiro[3.3]heptane core Step2->Step3 Step4 Selective N-methylation of the 2,6-diazaspiro[3.3]heptane Step3->Step4 Step5 Reaction with oxalic acid Step4->Step5 Step6 Isolation and purification of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate Step5->Step6

Caption: Synthetic workflow for 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate.

Detailed Steps:

  • Synthesis of a suitable protected 2,6-diazaspiro[3.3]heptane: Synthesize a mono-protected (e.g., Boc or Cbz) 2,6-diazaspiro[3.3]heptane following established literature procedures. This typically involves a multi-step sequence starting from readily available materials.

  • N-Methylation: To a solution of the mono-protected 2,6-diazaspiro[3.3]heptane in a suitable solvent (e.g., dichloromethane or acetonitrile), add a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., potassium carbonate or diisopropylethylamine). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., TFA for Boc, or hydrogenolysis for Cbz) to yield 2-Methyl-2,6-diazaspiro[3.3]heptane.

  • Oxalate Salt Formation: Dissolve the free base in a suitable solvent (e.g., ethanol or isopropanol). Add a solution of oxalic acid (1 equivalent) in the same solvent dropwise with stirring. The oxalate salt will typically precipitate out of solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the final product. The purity can be assessed by NMR, LC-MS, and elemental analysis.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay compares the metabolic stability of 2-Methyl-2,6-diazaspiro[3.3]heptane with piperazine and the parent 2,6-diazaspiro[3.3]heptane.

G Start Prepare solutions of test compounds and controls Incubation Incubate compounds with human liver microsomes and NADPH Start->Incubation Quenching Quench the reaction at various time points Incubation->Quenching Analysis Analyze remaining parent compound by LC-MS/MS Quenching->Analysis Data Calculate half-life (t1/2) and intrinsic clearance (Clint) Analysis->Data

Caption: Workflow for in vitro metabolic stability assay.

Detailed Steps:

  • Preparation: Prepare stock solutions of the test compounds (2-Methyl-2,6-diazaspiro[3.3]heptane oxalate, 2,6-diazaspiro[3.3]heptane, and piperazine) and a positive control (a compound with known metabolic instability) in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (HLMs), a NADPH-regenerating system, and phosphate buffer (pH 7.4). Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a small volume of the test compound stock solution to the pre-warmed incubation mixture.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold quenching solution containing an internal standard (e.g., acetonitrile with a suitable stable isotope-labeled compound).

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.[1]

Conclusion and Future Outlook

2-Methyl-2,6-diazaspiro[3.3]heptane oxalate represents a promising, yet underexplored, building block for drug discovery. Its novelty in the patent literature appears to stem from the specific combination of N-methylation and the oxalate salt form, rather than the core scaffold itself. The rigid nature of the diazaspiro[3.3]heptane core offers a distinct advantage over the flexible piperazine ring in the design of selective ligands. The introduction of a methyl group has the potential to enhance metabolic stability, a critical parameter in drug development.

For researchers and drug development professionals, 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate warrants further investigation as a valuable bioisosteric replacement for piperazine. Comparative studies focusing on its pharmacokinetic and pharmacodynamic properties are essential to fully elucidate its potential advantages in lead optimization programs. The experimental protocols provided in this guide offer a starting point for such evaluations. As the demand for novel chemical matter with improved drug-like properties continues to grow, scaffolds like 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate are poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. Retrieved from [Link]

  • WO2024182693A1 - 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer. Google Patents.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Retrieved from [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Retrieved from [Link]

  • US10647649B2 - Process for preparing tapinarof. Google Patents.
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). PMC. Retrieved from [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. Retrieved from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing. Retrieved from [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Retrieved from [Link]

  • SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. European Patent Office. Retrieved from [Link]

  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. NIH. Retrieved from [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. Retrieved from [Link]

  • DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. Google Patents.
  • US8193402B2 - Renewable compositions. Google Patents.
  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). MDPI. Retrieved from [Link]

  • US10526279B2 - Process for the preparation of teriflunomide. Google Patents.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. Retrieved from [Link]

  • Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. (2017). Frontiers. Retrieved from [Link]

  • United States Patent Office. Googleapis. Retrieved from [Link]

  • 2-Methyl-2,6-diazaspiro[3.3]heptane. PubChem. Retrieved from [Link]

  • WO2024182693 - 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer. WIPO Patentscope. Retrieved from [Link]

  • Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. (2017). PubMed. Retrieved from [Link]

  • US20160346263A1 - Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. Google Patents.

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Technical Guide: LC-MS Purity Confirmation of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Analysis for Purity Confirmation of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate Content Type: Publish Comparison Guide

Executive Summary

The analysis of small, rigid, bicyclic amines like 2-Methyl-2,6-diazaspiro[3.3]heptane presents a specific set of chromatographic challenges that standard "generic" methods fail to address. As a highly polar, basic spiro-cycle, this compound exhibits poor retention on C18 stationary phases, leading to ion suppression and unreliable purity data. Furthermore, the oxalate counter-ion requires specific tracking to confirm stoichiometry, a critical quality attribute often overlooked in routine positive-mode MS screening.

This guide compares the industry-standard Reversed-Phase (C18) approach against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) protocol. We demonstrate why HILIC is the superior methodology for this specific chemical entity, providing higher sensitivity, reproducible retention, and accurate salt-form confirmation.

Part 1: The Analytical Challenge
1.1 The Molecule
  • Compound: 2-Methyl-2,6-diazaspiro[3.3]heptane (Oxalate Salt).[1][2]

  • Physicochemical Profile:

    • LogP: < 0 (Highly Hydrophilic).

    • Basicity: Contains both secondary and tertiary amine functionalities; highly basic (pKa > 9).

    • Chromophore: Negligible UV absorption (lacks conjugation); requires MS detection.

1.2 Why Standard Methods Fail

In a typical drug discovery workflow, the default method is Acidic C18 (Formic Acid/Water/Acetonitrile).

  • The "Void" Trap: Due to its high polarity and positive charge at acidic pH, the spiro-amine elutes in the column void volume (

    
    ).
    
  • The Oxalate Blind Spot: Oxalate is a small organic anion. In standard positive-mode MS (

    
    ), it is invisible. In the void volume, high concentrations of oxalate anions cause severe ion suppression , masking the amine signal or causing variable response factors.
    
Part 2: Method Comparison & Performance Data

We compared two methodologies to quantify the purity of a raw batch of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate.

Method A: Generic Reversed-Phase (The Control)
  • Column: C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / ACN (B).

  • Mechanism: Hydrophobic Interaction.

Method B: Optimized HILIC-Z (The Solution)
  • Column: Zwitterionic HILIC (2.7 µm, 2.1 x 100 mm).

  • Mobile Phase: 10 mM Ammonium Formate pH 3.0 in ACN (A) / Water (B). Note: High organic start.

  • Mechanism: Partitioning into water-enriched layer & Electrostatic Interaction.

Comparative Data Summary
MetricMethod A (C18 RP)Method B (HILIC-Z)Status
Retention Time (

)
0.42 min (Void)3.85 minMethod B Superior
Capacity Factor (

)
0.05 (Non-retained)4.5 (Ideal)Method B Superior
Peak Symmetry (

)
N/A (Co-elutes with salt)1.15 (Sharp)Method B Superior
MS Sensitivity (S/N) 1.5 x

(Suppressed)
8.2 x

Method B Superior
Oxalate Separation Co-elution (Suppression)Resolved (

5.2 min)
Method B Superior

Analyst Insight: Method A is chemically invalid for this compound. The lack of retention means the "purity" calculated is essentially a measurement of the injection plug, not the chromatographic separation. Method B provides thermodynamic retention, separating the amine from early-eluting polar impurities and the late-eluting oxalate counter-ion.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a zwitterionic phase ensures that the basic amine is retained via weak ionic interactions and partitioning, while the oxalate (acidic) is sufficiently resolved or eluted later.

3.1 Sample Preparation
  • Diluent: 80:20 Acetonitrile:Water (v/v). Crucial: Matching the initial mobile phase composition prevents peak distortion.

  • Concentration: 0.1 mg/mL (as free base equivalent).

  • Vial: Polypropylene (avoid glass if low concentration adsorption is suspected, though less critical for this highly polar species).

3.2 LC Parameters (HILIC)
  • Column: Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm (or equivalent zwitterionic phase).

  • Temperature: 35°C.[3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • Gradient:

    • Mobile Phase A: 90:10 ACN:Water with 10mM Ammonium Formate & 0.1% Formic Acid.

    • Mobile Phase B: 10mM Ammonium Formate in Water with 0.1% Formic Acid pH 3.0.

    • Note: HILIC gradients run from High Organic -> High Aqueous.

Time (min)%B (Aqueous)Description
0.000Initial Hold (90% ACN total)
1.000Isocratic hold to stack injection
6.0040Gradient elution of polar amine
6.1060Wash (Elute strongly retained salts)
8.0060Hold Wash
8.100Re-equilibration
12.000End
3.3 MS Detection Parameters
  • Source: ESI (Electrospray Ionization).

  • Polarity Switching: ON (Positive/Negative fast switching).

    • Positive Mode (+): Target Amine (

      
      ).
      
    • Negative Mode (-): Oxalate Counter-ion (

      
      ).
      
  • Rationale: Simultaneous monitoring confirms the salt stoichiometry. If the Amine:Oxalate area ratio deviates significantly between batches, it indicates a salt formation issue (e.g., mono- vs. bis-oxalate or presence of free oxalic acid).

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the critical difference in separation mechanisms and the decision logic for selecting HILIC over C18 for this spiro-amine.

G Start Sample: 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate Decision Select Stationary Phase Start->Decision Path_C18 Path A: C18 (Reversed Phase) Decision->Path_C18 Standard Protocol Path_HILIC Path B: HILIC-Z (Zwitterionic) Decision->Path_HILIC Optimized Protocol Result_C18 FAILURE: Void Elution (logP < 0) Co-elution with Oxalate Ion Suppression Path_C18->Result_C18 Result_C18->Decision Re-evaluate Mech_HILIC Mechanism: 1. Water Layer Partitioning 2. Weak Ionic Interaction Path_HILIC->Mech_HILIC Result_HILIC SUCCESS: Retention (k' > 4) Resolution of Amine (ESI+) & Oxalate (ESI-) Mech_HILIC->Result_HILIC Validation Purity Confirmation & Stoichiometry Check Result_HILIC->Validation

Figure 1: Decision tree and mechanistic comparison between C18 and HILIC workflows for polar spiro-amines.

Part 5: Discussion & Troubleshooting
5.1 Why Zwitterionic HILIC?

While bare silica HILIC can work, it often exhibits strong cation-exchange activity with amines, leading to peak tailing. Zwitterionic phases (containing both positive and negative charges, e.g., sulfobetaine) provide a "water-enriched" surface that promotes partitioning while shielding the amine from harsh silanol interactions. This results in the superior symmetry (


) observed in Method B.
5.2 Handling the Oxalate Salt

Oxalic acid is a bidentate ligand and a reducing agent. In LC-MS:

  • System Contamination: Oxalates can precipitate with Calcium in mobile phases. Ensure all water is LC-MS grade (18.2 MΩ) and free of metal ions.

  • Stoichiometry: By running polarity switching, you can integrate the oxalate peak (ESI-) and the amine peak (ESI+). While ionization efficiencies differ, the ratio of these areas should remain constant across pure batches. A shift in this ratio suggests excess oxalic acid or free-base degradation.

References
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic amines in HILIC and RPLC. Journal of Chromatography A. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023). Quantification of oxalate by novel LC-MS/MS.[4][5][6] Retrieved from [Link]

  • PubChem. (2025).[7][8] 2-Methyl-2,6-diazaspiro[3.3]heptane Compound Summary. Retrieved from [Link]

Sources

A Crystallographer's Guide to 2,6-Diazaspiro[3.3]heptane-Containing Compounds: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Rigid Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the rising stars is the 2,6-diazaspiro[3.3]heptane moiety, a rigid and three-dimensional structural motif increasingly utilized as a bioisosteric replacement for the ubiquitous piperazine ring.[1] This guide provides a comprehensive overview of the X-ray crystallography of 2,6-diazaspiro[3.3]heptane-containing compounds, offering a comparative analysis of their structural features against traditional scaffolds and presenting the experimental data necessary for researchers to make informed decisions in their drug design endeavors.

The primary advantage of the 2,6-diazaspiro[3.3]heptane scaffold lies in its inherent rigidity and three-dimensionality.[1] This stands in contrast to the more flexible chair and boat conformations of the piperazine ring. This rigidity can pre-organize the substituents on the nitrogen atoms in a well-defined spatial orientation, potentially leading to enhanced binding affinity and selectivity for their biological targets. Furthermore, the spirocyclic nature of this scaffold introduces a higher fraction of sp³-hybridized carbons, a molecular characteristic often correlated with improved metabolic stability and reduced off-target toxicity.[1]

This guide will delve into the practical aspects of obtaining single-crystal X-ray diffraction data for this class of compounds, provide a detailed experimental protocol, and present a comparative analysis of the key structural parameters derived from crystallographic studies.

The Crystallization Challenge: Navigating the Path to High-Quality Crystals

Obtaining single crystals of sufficient quality for X-ray diffraction analysis is often a significant bottleneck in the structural elucidation of novel compounds. 2,6-Diazaspiro[3.3]heptane derivatives, particularly in their free base form, can present challenges due to their often high solubility in common organic solvents and the potential for conformational flexibility of their N-substituents. However, their ability to form salts, most commonly hydrochlorides, provides a valuable strategy to facilitate crystallization. The formation of a salt introduces strong hydrogen bonding interactions and increases the lattice energy, which can promote the formation of well-ordered crystals.[2]

Commonly employed crystallization techniques for small organic molecules, such as slow evaporation, vapor diffusion (liquid and vapor), and temperature gradient methods, are all applicable to 2,6-diazaspiro[3.3]heptane-containing compounds.[3] The choice of solvent system is critical and often requires empirical screening. A combination of a good solvent in which the compound is freely soluble and a less polar "anti-solvent" in which it is sparingly soluble is a common starting point for vapor diffusion and layering techniques.

Experimental Protocol: Crystallization of a Representative N-Aryl-2,6-diazaspiro[3.3]heptane Hydrochloride

This section provides a detailed, step-by-step methodology for the crystallization of a representative N-aryl-2,6-diazaspiro[3.3]heptane derivative as its hydrochloride salt. This protocol is intended as a starting point and may require optimization for different derivatives.

Objective: To obtain single crystals of N-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane hydrochloride suitable for single-crystal X-ray diffraction.

Materials:

  • N-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane (free base)

  • Hydrochloric acid (HCl) solution (e.g., 2 M in diethyl ether or as a gas)

  • Methanol (MeOH), HPLC grade

  • Diethyl ether (Et₂O), anhydrous

  • Small, clean glass vials (e.g., 1-dram vials)

  • Syringes and needles

  • A larger, sealable container (e.g., a jar with a screw cap)

Methodology:

  • Salt Formation:

    • Dissolve approximately 10 mg of N-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane free base in a minimal amount of methanol (e.g., 0.5 mL) in a small glass vial.

    • Slowly add a stoichiometric equivalent of HCl solution (e.g., 2 M in diethyl ether) dropwise while gently swirling the vial. The formation of a precipitate (the hydrochloride salt) may be observed.

    • If a precipitate forms, gently warm the mixture until the solid redissolves to ensure a clear, saturated solution. If no precipitate forms, proceed to the next step.

  • Crystallization Setup (Vapor Diffusion):

    • Place the vial containing the clear solution of the hydrochloride salt inside a larger, sealable container.

    • Add a small amount of a more volatile anti-solvent, such as diethyl ether, to the bottom of the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.

    • Seal the larger container tightly.

  • Crystal Growth:

    • Allow the sealed container to stand undisturbed at room temperature.

    • The diethyl ether will slowly diffuse into the methanol solution, reducing the solubility of the hydrochloride salt and promoting the slow growth of crystals.

    • Monitor the vial for crystal formation over a period of several days to weeks.

  • Crystal Harvesting and Mounting:

    • Once crystals of suitable size and quality have formed, carefully open the container.

    • Using a fine needle or a microliter pipette, carefully extract a single crystal from the mother liquor.

    • Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and damage to the crystal lattice.

    • Mount the crystal on a cryo-loop for data collection.

Diagram: Experimental Workflow for Crystallization

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_harvest Data Collection dissolve Dissolve Free Base in Methanol add_hcl Add HCl Solution (Salt Formation) dissolve->add_hcl setup Vapor Diffusion Setup (MeOH/Et₂O) add_hcl->setup Saturated Solution growth Crystal Growth (Days to Weeks) setup->growth harvest Harvest & Mount Crystal growth->harvest Suitable Crystals xray Single-Crystal X-ray Diffraction harvest->xray

Caption: Workflow for the crystallization of an N-aryl-2,6-diazaspiro[3.3]heptane hydrochloride.

Comparative Structural Analysis: 2,6-Diazaspiro[3.3]heptane vs. Piperazine

The true value of the 2,6-diazaspiro[3.3]heptane scaffold becomes evident when its structural parameters are compared with those of the piperazine ring in analogous molecules. While a comprehensive database of directly comparable crystal structures is still emerging, existing data from the Cambridge Structural Database (CSD) and published literature allow for a meaningful analysis.[4][5]

Key Structural Parameters for Comparison:

Parameter2,6-Diazaspiro[3.3]heptane DerivativePiperazine DerivativeRationale for Comparison
N-N Distance Typically longer and more fixedVariable depending on conformationImpacts the relative positioning of substituents.
Ring Conformation Rigid, puckered azetidine ringsFlexible (chair, boat, twist-boat)Determines the overall shape and volume of the molecule.
Substituent Vector Defined, non-collinear exit vectorsMore flexible, can be axial or equatorialCrucial for interaction with target binding pockets.
Molecular Volume Generally larger and more sphericalCan be more elongated or flattenedInfluences solubility and membrane permeability.

A recent study provided X-ray crystal structures for a series of spiro[3.3]heptane derivatives, which can serve as a proxy for understanding the geometry of the diaza-analogue.[5] The analysis revealed that the exit vectors for substituents on the spiro[3.3]heptane core are non-collinear, with angles deviating significantly from the near-collinear arrangement seen in para-substituted phenyl rings, a common bioisostere for piperazine in certain contexts.[5] This non-collinearity can allow for novel interactions within a binding pocket that are not possible with the more planar piperazine scaffold.

Diagram: Structural Comparison of Scaffolds

G cluster_spiro 2,6-Diazaspiro[3.3]heptane cluster_piperazine Piperazine spiro piperazine spiro_params Rigid Conformation Non-Collinear Vectors Larger Volume piperazine_params Flexible Conformation Axial/Equatorial Vectors Smaller Volume

Caption: A visual comparison of the 2,6-diazaspiro[3.3]heptane and piperazine scaffolds.[6][7]

Conclusion and Future Directions

The 2,6-diazaspiro[3.3]heptane scaffold represents a compelling alternative to the traditional piperazine ring in drug discovery. Its unique structural features, born from its inherent rigidity and three-dimensionality, offer exciting opportunities for the design of novel therapeutics with improved pharmacological profiles. X-ray crystallography is an indispensable tool for understanding and exploiting these structural nuances.

As more crystal structures of 2,6-diazaspiro[3.3]heptane-containing compounds become publicly available, a more detailed and quantitative comparison with their piperazine counterparts will be possible. This will undoubtedly lead to a deeper understanding of the structure-activity relationships and guide the rational design of the next generation of drugs incorporating this promising scaffold. Researchers are encouraged to deposit their crystallographic data in public databases like the Cambridge Structural Database to contribute to this growing body of knowledge.[4]

References

  • MDPI. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Retrieved from [Link]

  • PubChem. 2,6-Diazaspiro(3.3)heptane. Retrieved from [Link]

  • ResearchGate. (2022, December 10). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • Dongzhou Zhang. (n.d.). Recent developments on high‐pressure single‐crystal X‐ray diffraction at the Partnership for eXtreme Xtallography (PX2). Retrieved from [Link]

  • Organic Syntheses Procedure. 9-thiabicyclo[3.3.1]nonane-2,6-dione. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Uniba. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Retrieved from [Link]

  • Google Patents. (n.d.). DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • PubChem. 2-Cbz-6-nitroso-2,6-diazaspiro[3.3]heptane. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray diffraction patterns of a single crystal, polycrystalline sample,... Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray diffraction study of an icosahedral AlCuFe quasicrystal at megabar pressure. Retrieved from [Link]

  • PubChem. 2-Azaspiro(3.3)heptane. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 2,6-Diaziadamantane: a single-crystal X-ray diffraction study and theoretical calculations. Retrieved from [Link]

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Navigating Chemical Space: A Comparative Efficacy Analysis of 2,6-Diazaspiro[3.3]heptane and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Scaffold Selection in Medicinal Chemistry

In the intricate landscape of drug discovery, the selection of a core chemical scaffold is a decision of paramount importance, profoundly influencing the ultimate efficacy, selectivity, and pharmacokinetic profile of a therapeutic agent. Among the plethora of nitrogen-containing heterocycles that form the bedrock of modern pharmaceuticals, the piperidine ring has long been a privileged motif, celebrated for its synthetic tractability and favorable pharmacological properties.[1][2][3][4] However, the relentless pursuit of novel chemical space and improved drug-like properties has propelled the exploration of more complex, three-dimensional architectures. One such scaffold that has garnered significant attention is the 2,6-diazaspiro[3.3]heptane system, a rigid, spirocyclic analogue of piperazine and a bioisosteric replacement for piperidine in certain contexts.[2][5][6]

This guide provides a comprehensive, in-depth comparison of the efficacy of drugs containing the 2,6-diazaspiro[3.3]heptane scaffold versus the traditional piperidine moiety. Moving beyond a mere recitation of facts, we will delve into the causal relationships between structural attributes and pharmacological outcomes, supported by experimental data and validated protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in scaffold selection, ultimately accelerating the journey from molecule to medicine.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental differences in the three-dimensional architecture of 2,6-diazaspiro[3.3]heptane and piperidine give rise to distinct physicochemical properties that can be strategically leveraged in drug design.

The 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine ring, offering a different spatial trajectory for appended substituents.[7] This variation in geometry can lead to altered interactions with the target protein, potentially enhancing potency or selectivity.

One of the most significant advantages of employing the spirocyclic scaffold is the general trend towards reduced lipophilicity, a critical parameter in optimizing drug-like properties.[8] Lower lipophilicity can lead to improved solubility, reduced plasma protein binding, and a lower potential for off-target toxicities.

To illustrate this, let's consider a comparative analysis of a model compound where a piperidine ring was replaced with 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane moieties.[8]

ScaffoldclogPExperimental logD (pH 7.4)Metabolic Stability (CIint, µL min⁻¹ mg⁻¹)
Piperidine3.71.614
2-Azaspiro[3.3]heptane3.41.253
1-Azaspiro[3.3]heptane3.41.032

Table 1: Comparative physicochemical and metabolic stability data for a model compound with different core scaffolds. Data sourced from Kirichok et al. (2023).[8]

The data clearly demonstrates that the replacement of piperidine with either azaspiro[3.3]heptane isomer leads to a reduction in both calculated and experimental lipophilicity.[8] However, this modification also impacted metabolic stability, with the spirocyclic analogues showing higher intrinsic clearance in human liver microsomes.[8] This trade-off is a crucial consideration for the medicinal chemist. The 1-azaspiro[3.3]heptane isomer, however, exhibited a significantly better metabolic stability profile compared to the 2-aza isomer, highlighting the subtle but critical impact of heteroatom positioning within the spirocyclic system.[8]

Comparative Efficacy: Case Studies Across Therapeutic Areas

The true measure of a scaffold's utility lies in its impact on the in vivo efficacy and overall therapeutic index of a drug candidate. While head-to-head clinical comparisons are rare, preclinical studies and case reports from drug discovery programs offer valuable insights.

Case Study 1: Anesthetics - Bupivacaine Analogue

A compelling example of the successful application of the azaspiro[3.3]heptane scaffold is in the development of a novel analogue of the local anesthetic, Bupivacaine.[9] By replacing the piperidine ring of Bupivacaine with a 1-azaspiro[3.3]heptane moiety, researchers developed a patent-free analogue with significant anesthetic activity in vivo.[4][9] This case study underscores the potential of this scaffold to generate novel intellectual property while retaining or even enhancing the desired pharmacological effect.

Case Study 2: Oncology - Modulators of the Sigma-2 Receptor

In the realm of oncology, the choice of a nitrogen-containing heterocycle can profoundly impact target affinity. In a study focused on developing ligands for the σ2 receptor, replacing a piperazine moiety with a 2,6-diazaspiro[3.3]heptane core resulted in a significant loss of affinity.[6] This finding suggests that for this particular target, the conformational flexibility and specific geometry of the piperazine ring are crucial for optimal binding, and the rigid spirocyclic system is not a suitable bioisostere.[3] This exemplifies the target-dependent nature of bioisosteric replacements and the importance of empirical validation.

Experimental Protocols: A Framework for Self-Validating Research

To ensure the scientific integrity of any comparative study, the use of robust and well-validated experimental protocols is non-negotiable. Below are detailed methodologies for key assays relevant to the evaluation of compounds containing these scaffolds.

Protocol 1: Determination of Lipophilicity (logD)

Rationale: Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The distribution coefficient (logD) at a physiological pH of 7.4 is a more relevant measure for ionizable compounds than the partition coefficient (logP).

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare the aqueous phase (phosphate-buffered saline, pH 7.4) and the organic phase (n-octanol).

  • Partitioning:

    • In a microcentrifuge tube, combine 5 µL of the 10 mM stock solution with 495 µL of n-octanol and 500 µL of PBS (pH 7.4).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the two phases.

  • Quantification:

    • Carefully collect an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • logD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Protocol 2: In Vitro Metabolic Stability Assay

Rationale: Assessing a compound's stability in the presence of liver microsomes provides an early indication of its likely metabolic clearance in vivo.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 50 mM NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and buffer to 37°C.

    • Add the test compound (final concentration, e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) * (mL incubation / mg microsomal protein).

Signaling Pathways and Mechanisms of Action: Visualizing the Biological Context

Understanding the signaling pathways modulated by drugs containing these scaffolds is crucial for rational drug design and for interpreting efficacy data. Below are visualizations of key pathways for illustrative drug targets.

Dopamine D2 Receptor Signaling

Many antipsychotic drugs that incorporate piperidine or related scaffolds target the dopamine D2 receptor.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor PLC Phospholipase C D2R->PLC Activation Gi Gi D2R->Gi Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Dopamine Dopamine Dopamine->D2R Agonist Binding Gi->AC Inhibition PKA PKA cAMP->PKA Activation Cellular_Response Cellular_Response PKA->Cellular_Response Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Cellular_Response

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

PARP Inhibition in DNA Repair

PARP inhibitors, some of which contain piperidine or piperazine-like moieties, are a cornerstone of targeted cancer therapy.

G cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 Recruitment PAR PARylation PARP1->PAR Catalysis Replication_Fork Replication Fork PARP1->Replication_Fork Trapped PARP1 Stalls Fork BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex Recruitment DNA_Repair DNA Repair BER_Complex->DNA_Repair DSB Double-Strand Break Replication_Fork->DSB Cell_Death Cell Death DSB->Cell_Death in HR-deficient cells PARP_Inhibitor PARP_Inhibitor PARP_Inhibitor->PARP1 Inhibition & Trapping

Caption: Mechanism of Action of PARP Inhibitors.

Conclusion: A Call for Context-Dependent Scaffold Hopping

The choice between a 2,6-diazaspiro[3.3]heptane and a piperidine scaffold is not a matter of inherent superiority but rather a strategic, context-dependent decision. The spirocyclic system offers a compelling avenue to modulate physicochemical properties, particularly in reducing lipophilicity, and to explore novel chemical space. However, as our case studies illustrate, the rigidity and altered geometry of the spirocycle can be detrimental to target engagement in some instances.

Ultimately, the path forward lies in a judicious and evidence-based approach to scaffold hopping. By leveraging the foundational understanding of structure-property relationships and employing rigorous, self-validating experimental protocols, drug discovery teams can navigate the complexities of chemical space with greater confidence. The 2,6-diazaspiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's armamentarium, but its successful application hinges on a deep understanding of the specific biological question at hand.

References

  • Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Dodge, J. A., et al. (2012). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and piperidine as building blocks for medicinal chemistry. ResearchGate. [Link]

  • Kirichok, A. A., et al. (2026). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Scampavia, L., et al. (2018). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. [Link]

  • Intagliata, S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • De Luca, M. A., et al. (2024). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2023). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]

  • Scott, K. A., et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

Sources

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